3-O-Caffeoylquinic acid methyl ester
Description
Methyl chlorogenate has been reported in Gelasia latifolia, Takhtajaniantha austriaca, and other organisms with data available.
from Eriobotrya japonica; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIJRAPCCELQX-AWOKGZDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289036 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123483-19-2 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chlorogenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CHLOROGENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-O-Caffeoylquinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenolic compound and a derivative of chlorogenic acid, a well-studied bioactive molecule.[1] Found in various plant species, including coffee beans and artichokes, this compound has garnered interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and insights into its molecular mechanisms of action.
Introduction
This compound, also known as methyl 3-O-caffeoylquinate, belongs to the family of caffeoylquinic acids. These are esters formed between caffeic acid and quinic acid. The methyl ester functional group enhances its solubility and stability compared to its parent compound, 3-O-caffeoylquinic acid. Its biological activities are largely attributed to the caffeoyl moiety, which possesses potent antioxidant properties. This guide will delve into the scientific understanding of this compound, providing a valuable resource for researchers in the field of natural product chemistry and drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | PubChem |
| Synonyms | Methyl chlorogenate, Chlorogenic acid methyl ester, Methyl 3-O-caffeoylquinate | PubChem |
| CAS Number | 123483-19-2 | PubChem |
| Molecular Formula | C₁₇H₂₀O₉ | PubChem |
| Molecular Weight | 368.34 g/mol | PubChem |
| Appearance | White to off-white solid | MedchemExpress.com |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces |
Biological Activities and Quantitative Data
This compound and its derivatives have been investigated for a range of biological activities. While specific quantitative data for this exact compound is limited in publicly available literature, data from closely related compounds provide valuable insights into its potential efficacy.
Antioxidant Activity
The antioxidant capacity of caffeoylquinic acid derivatives is well-documented and is primarily attributed to their ability to scavenge free radicals.
Note: Specific IC₅₀ values for this compound in DPPH assays were not found in the reviewed literature. The following data is for a related compound.
| Compound | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Source |
| 3,5-di-O-caffeoylquinic acid | DPPH radical scavenging | 4.26 | Trolox | Not specified | ResearchGate |
Anti-inflammatory Activity
Caffeoylquinic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling pathway.
Note: A specific IC₅₀ value for this compound was not available. The data below is for a structurally similar compound.
| Compound | Cell Line | Inhibitory Effect | IC₅₀ (µM) | Source |
| 3-O-trans-caffeoyl-4-O-acetylquinic acid methyl ester | Not specified | Nitric Oxide (NO) inhibition | 12.18 to 29.45 | PubMed |
| 3,5-di-caffeoyl quinic acid methyl ester | RAW 264.7 macrophages | Significant inhibition of LPS-induced NO production at 5 µM | Not applicable | KoreaMed Synapse |
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation.
Note: Specific IC₅₀ values for this compound were not found. The data below is for related compounds.
| Compound | Source | IC₅₀ | Positive Control | IC₅₀ | Source |
| p-coumaric acid ethyl ester | Camellia pollen | 4.89 µg/mL | Arbutin | 51.54 µg/mL | NIH |
| Luteolin | - | 266.67 µM | Kojic acid | Not specified | MDPI |
| Norartocarpetin | - | 0.12 µM | Kojic acid | Not specified | MDPI |
Cytotoxic Activity
The cytotoxic effects of caffeic acid derivatives against various cancer cell lines have been explored.
Note: A specific IC₅₀ value for this compound against HeLa cells was not found. The following data is for caffeic acid.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Caffeic Acid | HeLa | 327±11.55 | NIH |
| Caffeic Acid | CaSki | 220±18.03 | NIH |
| Caffeic Acid | SiHa | 157±15.28 | NIH |
| Caffeic Acid | C33A | 40±3.21 | NIH |
Signaling Pathway Analysis
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of caffeic acid and its derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Caffeic acid derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Isolation of this compound from Natural Sources
This protocol provides a general procedure for the isolation of caffeoylquinic acid derivatives from plant material, which can be adapted for this compound.
Workflow for Isolation
Caption: General workflow for isolation from plants.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., 100 g) is extracted with acidified methanol (e.g., 1% HCl in methanol, 3 x 500 mL) at room temperature for 24 hours for each extraction.
-
Filtration and Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, typically rich in phenolic compounds, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water (with 0.1% formic acid) to yield the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Synthesis of this compound
This protocol outlines a potential synthetic route.
Synthetic Workflow
Caption: A potential synthetic workflow.
Methodology:
-
Protection of Quinic Acid: The hydroxyl groups at positions 1, 4, and 5, and the carboxylic acid of (-)-quinic acid are protected. For example, the 4,5-hydroxyls can be protected as an acetonide, and the carboxylic acid as a methyl ester.
-
Protection of Caffeic Acid: The catechol hydroxyls of caffeic acid are protected, for instance, by acetylation.
-
Esterification: The protected quinic acid is esterified with the protected caffeic acid at the 3-hydroxyl position using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for the acetonide and mild basic conditions for the acetyl groups) to yield this compound.
-
Purification: The final product is purified by column chromatography or preparative HPLC.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted to obtain a range of concentrations. Ascorbic acid is used as a positive control.
-
Assay Procedure: 100 µL of each sample dilution is added to 100 µL of the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.
Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Phosphate (B84403) buffer (50 mM, pH 6.8).
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
L-DOPA solution (2 mM in phosphate buffer).
-
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with phosphate buffer. Kojic acid is used as a positive control.
-
Assay Procedure: In a 96-well plate, 40 µL of the sample solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution are mixed and incubated at 25°C for 10 minutes. Then, 40 µL of the L-DOPA solution is added to initiate the reaction.
-
Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Conclusion
This compound is a promising natural product with a range of potential therapeutic applications, particularly in the areas of antioxidant and anti-inflammatory therapies. While more research is needed to fully elucidate its biological activities and establish specific quantitative efficacy, the available data on related compounds suggests a strong potential for this molecule. This technical guide provides a foundational resource for researchers to further explore the properties and applications of this compound, with detailed protocols to facilitate experimental investigations. Future studies should focus on obtaining specific quantitative data for this compound and exploring its in vivo efficacy and safety profiles.
References
- 1. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? | MDPI [mdpi.com]
- 2. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Methyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chlorogenate, a methyl ester of the widely recognized chlorogenic acid, is a phenolic compound with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of its natural sources, distinguishing between endogenous occurrence and formation as a result of extraction methodologies. Detailed experimental protocols for extraction, identification, and analysis are presented, alongside available quantitative data. Furthermore, this guide elucidates a key signaling pathway modulated by methyl chlorogenate, offering insights for researchers in pharmacology and drug development.
Natural Sources of Methyl Chlorogenate
Methyl chlorogenate has been identified in a limited number of plant species. A critical distinction must be made between its natural, endogenous presence and its formation as an artifact during specific extraction procedures.
Endogenous Natural Sources
The most well-documented natural source of endogenous methyl chlorogenate is the leaves of the loquat tree (Eriobotrya japonica).[1][2] This plant, belonging to the Rosaceae family, has been a subject of phytochemical investigations that have successfully isolated and identified methyl chlorogenate as a constituent of its leaf extracts.[2]
Other reported plant sources include:
-
Flacourtia inermis (lovi-lovi): A chemical investigation of the fruit juice of this plant led to the isolation of methyl chlorogenate.
-
Neoalsomitra integrifoliola: This plant has been reported to contain methyl chlorogenate in its leaves.
-
Angelica shikokiana: Methyl chlorogenate has been isolated from the aerial parts of this plant.
-
Gelasia latifolia and Takhtajaniantha austriaca: These organisms have also been reported to contain methyl chlorogenate.
Formation During Extraction
It is crucial for researchers to be aware that methyl chlorogenate can be readily formed during the extraction of plant material rich in chlorogenic acids when acidified methanol (B129727) is used as the solvent.[3][4][5] The acidic conditions catalyze the esterification of chlorogenic acid with methanol, leading to the formation of methyl chlorogenate. This has been demonstrated in studies involving:
-
Crataegus monogyna (Hawthorn): Extraction of hawthorn inflorescences with acidified methanol resulted in the enrichment of the extract with methyl chlorogenates.[3][4][5]
-
Nectarine Kernels: Similar results of methyl chlorogenate formation were observed when nectarine kernels were extracted with acidified methanol.[4]
This phenomenon underscores the importance of selecting appropriate extraction solvents to distinguish between endogenous and process-induced compounds.
Quantitative Data
Specific quantitative data on the concentration of methyl chlorogenate in its natural sources is limited in the available scientific literature. However, data on the content of its precursor, chlorogenic acid, and related phenolic compounds in Eriobotrya japonica leaves provide valuable context.
| Plant Source | Cultivar/Condition | Compound | Concentration (μg/g of dry sample) | Reference |
| Eriobotrya japonica (Loquat) Leaves | Summer Shoot Leaf (Initial Stage) | Chlorogenic Acid | 2258.76 | [6] |
| Eriobotrya japonica (Loquat) Leaves | Summer Shoot Leaf (Final Stage) | Chlorogenic Acid | 4855.09 | [6] |
| Eriobotrya japonica (Loquat) Leaves | 'Golden Nugget' (Old Leaves) | Chlorogenic Acid | 4.61 | [7] |
| Eriobotrya japonica (Loquat) Leaves | 'Golden Nugget' (New Leaves) | Chlorogenic Acid | 7.39 | [7] |
| Eriobotrya japonica (Loquat) Leaves | Hot Water Extract | 3-Caffeoylquinic acid | 7.82 - 12.58 | [8][9] |
| Eriobotrya japonica (Loquat) Leaves | 40% Ethanol Extract | 3-Caffeoylquinic acid | 4.68 - 14.48 | [8][9] |
| Eriobotrya japonica (Loquat) Leaves | Hot Water Extract | 4-Caffeoylquinic acid | 3.75 - 12.58 | [8][9] |
| Eriobotrya japonica (Loquat) Leaves | 40% Ethanol Extract | 4-Caffeoylquinic acid | 3.75 - 12.58 | [8][9] |
| Eriobotrya japonica (Loquat) Leaves | Hot Water Extract | 5-Caffeoylquinic acid | 3.60 - 7.82 | [8][9] |
| Eriobotrya japonica (Loquat) Leaves | 40% Ethanol Extract | 5-Caffeoylquinic acid | 3.60 - 7.82 | [8][9] |
| Crataegus monogyna (Hawthorn) Leaves and Flowers | Microwave-Assisted Extraction (Optimal) | Chlorogenic Acid | Not explicitly quantified, but present | [10] |
Experimental Protocols
Extraction and Isolation of Methyl Chlorogenate from Eriobotrya japonica Leaves (Analytical Scale)
This protocol is based on methods described for the analysis of phenolic compounds in loquat leaves.[2]
Objective: To extract and identify methyl chlorogenate from Eriobotrya japonica leaves.
Materials:
-
Dried and powdered Eriobotrya japonica leaves
-
Methanol
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica (B1680970) gel for column chromatography
-
MCI gel CHP-20P
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 analytical column
Procedure:
-
Extraction:
-
Extract the powdered leaves with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.
-
The ethyl acetate fraction has been shown to contain methyl chlorogenate.[2]
-
-
Isolation:
-
Subject the ethyl acetate fraction to repeated column chromatography on silica gel, MCI gel CHP-20P, and Sephadex LH-20.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to track the separation of compounds.
-
Combine fractions containing the compound of interest and purify further until a pure sample of methyl chlorogenate is obtained.
-
-
Identification and Quantification:
-
Analyze the purified compound and the fractions using an HPLC-DAD or HPLC-MS system.
-
Use a C18 column with a gradient elution of water (with a small percentage of formic acid, e.g., 0.1%) and acetonitrile (B52724) or methanol.
-
Identify methyl chlorogenate by comparing its retention time and UV-Vis/mass spectrum with a known standard.
-
Quantification can be performed by creating a calibration curve with a pure standard of methyl chlorogenate.
-
Formation and Identification of Methyl Chlorogenate from Crataegus monogyna
This protocol details the formation of methyl chlorogenate via acidified methanol extraction and its subsequent analysis.[3][11]
Objective: To generate and identify methyl chlorogenate from a plant source rich in chlorogenic acids.
Materials:
-
Dried and powdered Crataegus monogyna inflorescences
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
HPLC-ESI-MS system
-
C18 analytical column
Procedure:
-
Extraction:
-
Prepare a 5% methanolic solution of hydrochloric acid (acidified methanol).
-
Extract 2 g of the powdered plant material with 10 mL of the acidified methanol.
-
Shake the sample at 500 rpm for 30 minutes, sonicate, and then filter through a 0.45 µm syringe filter.
-
-
Sample Preparation for Analysis:
-
Dilute the filtered extract 1:1 with pure methanol before injection into the HPLC system.
-
-
HPLC-ESI-MS Analysis:
-
Column: C18 Atlantis T3 (3 µm, 100 mm × 3 mm i.d.)
-
Mobile Phase: A linear gradient of acetonitrile and water containing 0.5% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Data Analysis: Identify methyl chlorogenate and its isomers based on their mass-to-charge ratio (m/z) of [M-H]⁻ at 367 and their characteristic fragmentation patterns.[3]
-
Signaling Pathway Modulation
Methyl chlorogenate has been shown to exert significant anti-inflammatory effects by modulating the COX-2/NLRP3/NF-κB signaling pathway .[12][13] This pathway is a critical regulator of the inflammatory response.
Diagram of the COX-2/NLRP3/NF-κB Signaling Pathway and the Inhibitory Effect of Methyl Chlorogenate
Description of the Pathway:
-
Initiation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.
-
NF-κB Activation: This binding triggers a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB p65 subunit.
-
Nuclear Translocation and Transcription: The active p65 subunit translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those encoding for NLRP3, pro-interleukin-1β (pro-IL-1β), and cyclooxygenase-2 (COX-2).
-
NLRP3 Inflammasome Assembly: The newly synthesized NLRP3 protein, in response to cellular stress signals, assembles into a multi-protein complex called the NLRP3 inflammasome.
-
Caspase-1 Activation and Cytokine Maturation: The active NLRP3 inflammasome cleaves pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-IL-1β into the mature, pro-inflammatory cytokine IL-1β, which is subsequently secreted from the cell.
-
COX-2 Activity: The transcribed COX-2 enzyme catalyzes the production of prostaglandin (B15479496) E2 (PGE2), another key mediator of inflammation.
Inhibitory Action of Methyl Chlorogenate:
Methyl chlorogenate intervenes at multiple points in this pathway to exert its anti-inflammatory effects:
-
It inhibits the phosphorylation of the NF-κB p65 subunit, thereby preventing its activation and subsequent translocation to the nucleus.
-
It inhibits the activation of the NLRP3 inflammasome.
-
It downregulates the expression of COX-2.
By targeting these key nodes, methyl chlorogenate effectively suppresses the production of pro-inflammatory cytokines and mediators.
Conclusion
Methyl chlorogenate is a naturally occurring phenolic compound with significant anti-inflammatory potential. While its endogenous presence has been confirmed in Eriobotrya japonica and a few other plant species, researchers must be cautious of its formation as an artifact during extraction with acidified methanol. The provided experimental protocols offer a foundation for the extraction, identification, and analysis of this compound. The elucidation of its inhibitory action on the COX-2/NLRP3/NF-κB signaling pathway provides a clear mechanism for its biological activity and highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to obtain more comprehensive quantitative data on its concentration in various natural sources and to fully explore its therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant flavonoids and chlorogenic acid from the leaves of Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction with Acidified Methanol-An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Change Patterns of Major Functional Components in the Loquat Summer Shoot Leaf during Annual Growth in: Journal of the American Society for Horticultural Science Volume 149: Issue 6 | ASHS [journals.ashs.org]
- 7. revistanortegrande.uc.cl [revistanortegrande.uc.cl]
- 8. sbicafe.ufv.br [sbicafe.ufv.br]
- 9. scielo.br [scielo.br]
- 10. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L. [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-O-Caffeoylquinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Caffeoylquinic acid methyl ester, also known as methyl chlorogenate, is a naturally occurring phenolic compound and a derivative of chlorogenic acid.[1][2] It is characterized by a quinic acid backbone with a caffeoyl group attached at the 3-position and a methyl ester functional group.[3] This compound is found in various plant species, including the fruits of Morus alba L., and is of significant interest in pharmacology and food science due to its biological activities.[3][4] The esterification of the parent compound, chlorogenic acid, enhances its stability and solubility, influencing its bioavailability and potential applications.[1][3] This technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and insights into its biological interactions.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| IUPAC Name | methyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | [2][5] |
| Synonyms | Methyl chlorogenate, Chlorogenic methyl ester | [2] |
| CAS Number | 123483-19-2 | [2] |
| Molecular Formula | C₁₇H₂₀O₉ | [2][3] |
| Molecular Weight | 368.34 g/mol | [5][6] |
| Appearance | White to off-white solid powder | [6][7] |
| pKa (Predicted) | 9.32 ± 0.10 | [7] |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol (B145695), and Pyridine. Limited solubility in water. | [3][4][6][7][8] |
Spectral Data
Spectroscopic data are essential for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Key Data Points | Reference |
| Mass Spectrometry (LC-MS) | Precursor Type: [M+H]⁺; Precursor m/z: 369.1172 | [2] |
| Precursor Type: [M-H]⁻; Precursor m/z: 367 | [9] | |
| ¹³C NMR Spectroscopy | Data available in various literature sources for structural confirmation. | [2][10][11] |
| ¹H NMR Spectroscopy | Data available in various literature sources for structural confirmation. | [2][10][11] |
| Infrared (IR) Spectroscopy | Utilized for identifying functional groups as part of structural elucidation. | [4] |
Experimental Protocols
The determination of the physicochemical and structural properties of natural products like this compound involves a combination of chromatographic and spectroscopic techniques.[4][12]
Isolation and Purification
Isolation from natural sources is typically achieved through solvent extraction followed by chromatographic purification.
-
Extraction : Plant material (e.g., fruits of Morus alba L.) is extracted with solvents like ethanol or methanol.[4]
-
Partitioning : The crude extract is partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the components.
-
Chromatography : The desired compound is isolated from the active fraction using various column chromatography techniques, such as silica (B1680970) gel, Sephadex LH-20, or RP-C18 column chromatography.[4] High-Performance Liquid Chromatography (HPLC) is used for final purification and purity assessment.[13]
Structural Elucidation
The precise structure of the isolated compound is determined using a suite of spectroscopic methods.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to determine the molecular weight by identifying the quasi-molecular ions ([M+H]⁺ or [M-H]⁻).[9]
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry.[4]
-
Infrared (IR) Spectroscopy : Used to identify key functional groups such as hydroxyls (-OH), esters (C=O), and aromatic rings (C=C).[4]
Solubility Determination
-
Stock Solution Preparation : A concentrated stock solution of the compound is prepared in a highly soluble solvent, such as DMSO.[13]
-
Aqueous Equilibration : A known excess amount of the compound (e.g., 5 mg) is added to a specific volume of water (e.g., 1 mL).[13]
-
Equilibration : The aqueous solution is agitated at room temperature for an extended period (e.g., 48 hours) to ensure saturation.[13]
-
Quantification : After equilibration, the solution is centrifuged or filtered to remove undissolved particulates. The concentration of the dissolved compound in the aqueous supernatant is then quantified using HPLC with UV detection, by comparing the peak area to a standard calibration curve.[13]
Biological Activity and Signaling Pathways
This compound and its parent compound, chlorogenic acid, exhibit a range of biological activities, primarily attributed to their antioxidant properties.[1][3] The caffeoyl group can donate hydrogen to neutralize free radicals, thereby mitigating oxidative damage to biomolecules.[1]
Antioxidant and Anti-inflammatory Effects
The antioxidant activity of caffeoylquinic acids is often linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[14][15] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).[16] This pathway is a key mechanism for cellular defense against oxidative stress.
Additionally, related compounds have been shown to modulate inflammatory pathways. For instance, 3,4,5-Tri-O-caffeoylquinic acid methyl ester activates the NF-κB, MAPK, and AKT/mTOR pathways.[17] Chlorogenic acid itself can directly act on the NF-κB signaling pathway to control the expression of pro-inflammatory factors.[16]
References
- 1. This compound | 123483-19-2 | FC177959 [biosynth.com]
- 2. This compound | C17H20O9 | CID 6476139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 123483-19-2: this compound [cymitquimica.com]
- 4. This compound | CAS:123483-19-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound 98.00% | CAS: 123483-19-2 | AChemBlock [achemblock.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound CAS#: 123483-19-2 [chemicalbook.com]
- 8. This compound | 123483-19-2 [chemicalbook.com]
- 9. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression [mdpi.com]
- 15. ohsu.edu [ohsu.edu]
- 16. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3,4,5-Tri-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. Flower buds facilitates hepatitis B virus replication in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of caffeoylquinic acids in plants
An in-depth guide to the biosynthesis of caffeoylquinic acids (CQAs) in plants, designed for researchers, scientists, and drug development professionals. This document details the core metabolic pathways, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the key processes.
Introduction to Caffeoylquinic Acids (CQAs)
Caffeoylquinic acids (CQAs) are a significant class of phenolic acid metabolites, widely distributed throughout the plant kingdom.[1][2] They are esters formed between caffeic acid and quinic acid. The most predominant form is 5-O-caffeoylquinic acid (5-CQA), commonly known as chlorogenic acid (CGA).[1][2][3] CQAs play crucial roles in plant physiology, including growth, development, and responses to both biotic and abiotic stress.[1] For humans, CQAs are consumed in mg-to-gram quantities through various plant-based foods and are recognized for their beneficial health properties, such as antioxidant, anti-inflammatory, anti-diabetic, and antimicrobial activities.[1][3][4] This guide provides a technical overview of the intricate biosynthetic pathways leading to the production of these valuable compounds in plants.
Core Biosynthesis Pathway
The biosynthesis of CQAs is an extension of the general phenylpropanoid pathway, which itself originates from the shikimate pathway.[1][5][6] The shikimate pathway provides the essential aromatic amino acid L-phenylalanine, the primary precursor for all phenylpropanoids.[6][7] From phenylalanine, a series of enzymatic reactions leads to the formation of activated hydroxycinnamic acids, which are then transferred to quinic acid to form CQAs.
The initial and principal CQA formed is 5-CQA, which then serves as a precursor for the synthesis of its various isomers (e.g., 3-CQA, 4-CQA) and more complex di- or tri-CQAs.[1][3] There are several proposed routes for the synthesis of 5-CQA, with the most common pathways involving the sequential action of key enzymes.[1][2][8]
Key Enzymes and Reactions
The synthesis of 5-CQA begins with L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate is then channeled into the CQA-specific branch.
-
Phenylalanine Ammonia-Lyase (PAL): This pivotal enzyme catalyzes the first committed step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1][2]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to form p-coumaric acid.[1][8]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the crucial intermediate p-coumaroyl-CoA. This step is a critical branch point, directing flux towards various classes of phenylpropanoids.[1][9]
From p-coumaroyl-CoA, the pathway diverges, with two main routes described for the formation of 5-CQA in most plants.[1][2]
-
Route 1 (via HCT and C3'H):
-
Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl-5-O-shikimate.[1][10][11]
-
p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This cytochrome P450 enzyme hydroxylates p-coumaroyl-shikimate to produce caffeoyl-shikimate.[2][12]
-
HCT (Reverse Reaction): HCT can then catalyze the reverse reaction, transferring the caffeoyl group from caffeoyl-shikimate back to Coenzyme A, forming caffeoyl-CoA.[12][13]
-
Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): Finally, HQT transfers the caffeoyl group from caffeoyl-CoA to quinic acid to produce 5-O-caffeoylquinic acid (5-CQA).[1][2]
-
-
Route 2 (via HQT and C3'H):
-
Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): HQT directly transfers the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl-5-O-quinate.[1][2]
-
p-Coumaroyl Quinate 3'-Hydroxylase (C3'H): The C3'H enzyme then hydroxylates p-coumaroyl-quinate directly to yield 5-O-caffeoylquinic acid (5-CQA).[1][2][8]
-
HCT and HQT are structurally similar enzymes from the BAHD acyltransferase family, but HCT shows a substrate preference for shikimate, whereas HQT favors quinate.[1][9] The prevalence of each route can vary significantly between different plant species.[1][2]
Pathway Visualization
The following diagram illustrates the primary biosynthetic pathways leading to the formation of 5-O-caffeoylquinic acid.
Caption: Core biosynthetic pathways of 5-O-caffeoylquinic acid (5-CQA) from L-phenylalanine.
Quantitative Data on Pathway Gene Expression
The expression levels of biosynthetic genes are critical determinants of CQA accumulation. Transcriptomic analyses provide quantitative insights into the relative importance of different enzymes and pathways in specific tissues or conditions. The data below, from a study on Aster spathulifolius, shows the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) for key pathway genes in leaf versus flower tissues, illustrating tissue-specific regulation.[9][14]
| Gene Family | Tissue | Number of Unigenes | Highest FPKM Value |
| PAL | Leaf | 120 | 765.03 (PAL1) |
| Flower | 76 | 793.68 (PAL1) | |
| C4H | Leaf | 12 | - |
| Flower | 4 | - | |
| 4CL | Leaf | 41 | 332.62 (4CL1) |
| Flower | 27 | 435.48 (4CL1) | |
| C3'H | Leaf | 169 | - |
| Flower | 140 | - | |
| HCT/HQT | Leaf | 82 (BAHDs) | HCT strongly expressed |
| Flower | 72 (BAHDs) | HQT strongly expressed | |
| Table 1: Quantitative gene expression data (FPKM) for CQA biosynthesis genes in A. spathulifolius.[9][14][15] |
This data suggests that in A. spathulifolius, the HQT-mediated pathway is more active in flowers, leading to higher CQA accumulation, while the HCT-mediated pathway may be more prominent in leaves.[9][15]
Experimental Protocols
Analyzing the CQA biosynthesis pathway involves quantifying the end-products and assaying the activity of key enzymes. Below are generalized protocols for these essential experiments.
Quantification of CQAs by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the separation and quantification of CQAs in plant extracts.[16][17][18]
Methodology:
-
Sample Preparation:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen or lyophilize.
-
Grind the tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extract a known mass of powdered tissue (e.g., 100 mg) with a suitable solvent, typically 80% methanol, using sonication or shaking for a defined period (e.g., 30 minutes at room temperature).
-
Centrifuge the mixture at high speed (e.g., 13,000 x g for 15 minutes) to pellet cell debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.2% Phosphoric acid in water.[17]
-
Mobile Phase B: Methanol.[17]
-
Gradient: A time-dependent gradient is used to separate compounds, for example: 10-55% B over 50 minutes.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[17]
-
Injection Volume: 5-10 µL.
-
Detection: Monitor at 320-330 nm for CQAs.[18] Record spectra from 200-600 nm to confirm peak identity.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations (e.g., 5-CQA, caffeic acid) to generate a calibration curve.[18]
-
Correlate the peak area of the analyte in the sample to the calibration curve to determine its concentration.
-
Express results as mg per g of dry weight (DW) of the plant material.
-
Enzyme Activity Assays
Enzyme assays measure the rate of the reaction catalyzed by a specific enzyme in a crude protein extract from the plant tissue.
4.2.1 Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.
Methodology:
-
Protein Extraction:
-
Homogenize powdered plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone).
-
Centrifuge at 15,000 x g for 20 minutes at 4 °C. The supernatant is the crude enzyme extract.
-
Determine the total protein concentration of the extract using a Bradford or similar assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.8) and 20 mM L-phenylalanine.
-
Start the reaction by adding a specific volume of the crude enzyme extract.
-
Incubate the reaction at 37-40 °C.
-
Measure the increase in absorbance at 290 nm over time (e.g., every 10 minutes for 1 hour) using a spectrophotometer. The product, trans-cinnamic acid, has a high absorbance at this wavelength.
-
Calculate enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid. Express as pkat/mg protein.
-
Experimental Workflow Visualization
The logical flow for quantifying CQAs in a plant sample is depicted below.
Caption: Workflow for the quantification of caffeoylquinic acids in plant tissue using HPLC-DAD.
Regulation of CQA Biosynthesis
The CQA biosynthetic pathway is finely regulated at the transcriptional level. Various families of transcription factors, including MYB, WRKY, and bHLH, can control the synthesis of CQAs by binding to the promoter regions of the structural genes like PAL, 4CL, and HCT/HQT.[1][3] The expression of these genes and, consequently, the accumulation of CQAs are also influenced by a wide range of environmental stimuli, such as UV radiation, pathogen attack, and nutrient availability, highlighting their role in plant stress adaptation.[9][19]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Characterization and functional analysis of the Hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (HCT) gene family in poplar [PeerJ] [peerj.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeting hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase for lignin modification in Brachypodium distachyon | ORNL [ornl.gov]
- 14. Transcriptome-Wide Identification and Quantification of Caffeoylquinic Acid Biosynthesis Pathway and Prediction of Its Putative BAHDs Gene Complex in <i>A. spathulifolius</i> - ProQuest [proquest.com]
- 15. preprints.org [preprints.org]
- 16. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]
- 17. scielo.br [scielo.br]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biosoil.ru [biosoil.ru]
Unveiling the Presence of 3-O-Caffeoylquinic Acid Methyl Ester in Morus alba L.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 3-O-caffeoylquinic acid methyl ester in Morus alba L. (white mulberry). It consolidates available quantitative data, details experimental protocols for extraction and analysis, and visually represents key methodologies, offering a valuable resource for researchers exploring the therapeutic potential of this bioactive compound.
Natural Occurrence and Quantitative Distribution
This compound, a derivative of the well-known antioxidant chlorogenic acid, has been identified as a natural constituent of Morus alba. While its presence is confirmed, comprehensive quantitative data across all parts of the plant remains an area of ongoing research. To date, the most definitive identification and isolation of this compound has been reported in the fruits of Morus alba[1][2].
While specific quantitative data for this compound in leaves, stems, and roots is not extensively documented in current literature, analysis of related caffeoylquinic acid derivatives provides valuable insights into the potential distribution of this compound. Generally, the leaves of Morus alba are rich in phenolic compounds, including various caffeoylquinic acids[3][4]. The total phenolic content has been observed to be highest in the roots, followed by the leaves, twigs, and fruits[1]. This suggests that while the fruit is a confirmed source of this compound, other parts of the plant, particularly the leaves and roots, may also contain this compound, warranting further targeted quantitative studies.
Table 1: Quantitative Data of Caffeoylquinic Acid Derivatives in Morus alba L.
| Plant Part | Compound | Concentration (mg/100g dry weight) | Reference |
| Leaves | Chlorogenic Acid (5-O-caffeoylquinic acid) | 570.65 - 1259.67 | [3] |
| Leaves | 4-O-caffeoylquinic acid | Highest content in apical leaves harvested in January/February | [5] |
| Fruits | 5-O-caffeoylquinic acid | Present | [6][7] |
| Fruits | This compound | Isolated | [1][2] |
| Fruits | 4-O-caffeoylquinic acid methyl ester | Identified | [1] |
| Fruits | 5-O-caffeoylquinic acid methyl ester | Identified | [2] |
Experimental Protocols
Extraction of Caffeoylquinic Acid Derivatives
The extraction of caffeoylquinic acid derivatives from Morus alba is a critical step for their subsequent analysis and isolation. While a protocol specifically optimized for this compound is not available, methods developed for related compounds can be adapted. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern techniques that offer improved efficiency over conventional methods[8][9][10][11].
Protocol: Ultrasound-Assisted Extraction (UAE) of Caffeoylquinic Acids [8][9][12]
-
Sample Preparation: Air-dry the desired plant material (e.g., fruits, leaves) at 50°C and grind into a fine powder.
-
Solvent Selection: Prepare a 60% (v/v) aqueous ethanol (B145695) solution.
-
Extraction:
-
Place 1 gram of the powdered plant material into a suitable flask.
-
Add 35 mL of the 60% ethanol solvent.
-
Immerse the flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300 W.
-
Maintain the extraction for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
-
Post-Extraction:
-
Immediately cool the extract in an ice bath to halt the extraction process.
-
Centrifuge the extract at 16,800 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter prior to analysis.
-
Analytical Quantification by HPLC-DAD
High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) is a robust and widely used method for the quantification of phenolic compounds, including caffeoylquinic acid derivatives.
Protocol: HPLC-DAD Analysis of Caffeoylquinic Acids [13]
-
Instrumentation: An HPLC system equipped with a DAD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 2.6 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
A linear gradient program should be optimized to achieve separation of the target analytes. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
-
-
Detection: Monitor the eluent at a wavelength of 330 nm, which is suitable for the detection of caffeoylquinic acids.
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Quantify the compound in the plant extracts by comparing the peak area with the calibration curve.
-
Visualizing Methodologies
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflow for extraction and the logical steps in a validated analytical method.
Signaling Pathways and Bioactivity
While the direct impact of this compound on specific signaling pathways has not been extensively elucidated, the broader class of caffeoylquinic acids is known to possess significant biological activities, primarily attributed to their antioxidant properties[14].
Constituents of Morus alba, including various phenolic compounds, have been shown to modulate pathways involved in lipid metabolism. For instance, compounds from Morus alba leaves have been found to activate the AMP-activated protein kinase (AMPK) signaling pathway . Activation of AMPK can lead to the phosphorylation of acetyl-CoA carboxylase 1 (ACC1) and an upregulation of carnitine palmitoyl-transferase 1A (CPT1A), which collectively enhance the β-oxidation of fatty acids[3].
Further research is necessary to determine if this compound specifically contributes to the activation of the AMPK pathway or other signaling cascades associated with the therapeutic effects of Morus alba.
Conclusion and Future Directions
This compound is a confirmed phytochemical in Morus alba fruits, with the potential for presence in other parts of the plant. This technical guide provides a foundation for researchers by outlining current knowledge and providing adaptable experimental protocols. Key areas for future research include:
-
Comprehensive Quantification: A systematic study to quantify the concentration of this compound in the leaves, stems, roots, and fruits of various Morus alba cultivars.
-
Method Validation: Development and validation of a specific HPLC or UPLC-MS/MS method for the precise quantification of this compound.
-
Protocol Optimization: Optimization of extraction parameters to maximize the yield of this specific ester from different plant parts.
-
Mechanistic Studies: In-depth investigation into the specific signaling pathways modulated by isolated this compound to elucidate its mechanisms of action and therapeutic potential.
By addressing these research gaps, the scientific community can better understand and harness the potential of this compound from Morus alba for applications in drug development and functional foods.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Changes of Polyphenolic Compounds in Mulberry (Morus alba L.) Leaves in Relation to Varieties, Harvest Period, and Heat Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quali-quantitative analyses of Flavonoids of Morus nigra L. and Morus alba L. (Moraceae) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. itjfs.com [itjfs.com]
- 9. itjfs.com [itjfs.com]
- 10. itjfs.com [itjfs.com]
- 11. researchgate.net [researchgate.net]
- 12. Ionic liquid-based ultrasound-assisted extraction and aqueous two-phase system for analysis of caffeoylquinic acids from Flos Lonicerae Japonicae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ohsu.edu [ohsu.edu]
The Role of 3-O-Caffeoylquinic Acid Methyl Ester in Plant Secondary Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid, a methyl ester derivative of the more commonly known 3-O-caffeoylquinic acid (neochlorogenic acid). As a secondary metabolite, it is integral to a plant's interaction with its environment, contributing to defense mechanisms and potentially acting as a signaling molecule. This technical guide provides a comprehensive overview of the biosynthesis, physiological role, and methods for the analysis of this compound in the context of plant secondary metabolism. It is intended to be a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.
Introduction
Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment. Among these, phenylpropanoids represent a major class of compounds derived from the shikimate pathway. This compound belongs to this class, being a derivative of caffeoylquinic acids (CQAs), which are esters formed between caffeic acid and quinic acid.[1] The methylation of the carboxylic acid group of 3-O-caffeoylquinic acid results in a molecule with altered physicochemical properties, such as increased lipophilicity, which may affect its localization within the cell, its transport, and its biological activity. This document will delve into the current understanding of this compound's place in the complex network of plant secondary metabolism.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the well-established phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites, including flavonoids, lignans, and hydroxycinnamic acids. The formation of the core 3-O-caffeoylquinic acid structure is a prerequisite, followed by a methylation step.
Formation of the Caffeoylquinic Acid Backbone
The biosynthesis of caffeoylquinic acids begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . A series of hydroxylation and ligation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) , leads to the formation of activated hydroxycinnamoyl-CoA esters, primarily p-coumaroyl-CoA.
From p-coumaroyl-CoA, two main routes lead to the formation of caffeoylquinic acids:
-
The HQT Pathway: The enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) catalyzes the esterification of quinic acid with p-coumaroyl-CoA to form p-coumaroyl quinate. This is then hydroxylated by p-coumaroyl ester 3'-hydroxylase (C3'H) to yield caffeoylquinate.[2]
-
The HCT Pathway: The enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) esterifies shikimic acid with p-coumaroyl-CoA to form p-coumaroyl shikimate. This intermediate is then hydroxylated by C3'H to caffeoyl shikimate. HCT can then convert caffeoyl shikimate to caffeoyl-CoA, which is subsequently used by HQT to form caffeoylquinate.[2]
The isomerization of the caffeoyl group on the quinic acid ring leads to the formation of different isomers, including 3-O-caffeoylquinic acid (neochlorogenic acid).
The Methylation Step
The final step in the formation of this compound is the methylation of the carboxyl group of 3-O-caffeoylquinic acid. This reaction is catalyzed by a methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.
While the specific enzyme responsible for the methylation of 3-O-caffeoylquinic acid has not been definitively characterized in all plant species, two major classes of O-methyltransferases (OMTs) involved in the phenylpropanoid pathway are the primary candidates:
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme is known to methylate the hydroxyl groups of caffeoyl-CoA to produce feruloyl-CoA, a key precursor for lignin (B12514952) biosynthesis.[3]
-
Caffeic acid O-methyltransferase (COMT): This enzyme also plays a role in lignin biosynthesis by methylating caffeic acid and 5-hydroxyferulic acid.[4]
It is plausible that a member of these OMT families, or a yet-to-be-identified specific methyltransferase, is responsible for the methylation of the carboxylic acid group of caffeoylquinic acids. Further research is needed to isolate and characterize the specific enzyme(s) involved in this reaction.
Role in Plant Secondary Metabolism
The precise role of this compound in plant secondary metabolism is still under investigation, but it is likely to be involved in plant defense and stress responses, similar to other caffeoylquinic acid derivatives.
Plant Defense
Phenylpropanoids are well-known for their role in defending plants against a wide range of biotic stressors, including herbivores and pathogens. Caffeoylquinic acids have been shown to possess antimicrobial and insecticidal properties. The methylation of 3-O-caffeoylquinic acid may alter its efficacy in these defense mechanisms. The increased lipophilicity of the methyl ester could enhance its ability to penetrate microbial cell membranes or the insect gut, potentially increasing its toxicity to pathogens and herbivores.
Abiotic Stress Response
Plants accumulate phenylpropanoids in response to various abiotic stresses, such as UV radiation, high salinity, and drought. These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions and can cause cellular damage. The catechol group of the caffeoyl moiety is a potent antioxidant. While methylation of the carboxylic acid does not directly affect the antioxidant capacity of the catechol ring, it may influence the compound's localization within the cell, potentially directing it to membranes where lipid peroxidation is a major threat.
Signaling Pathways
Plant hormones such as jasmonates (JA) and salicylates (SA) are key regulators of plant defense responses.[3][5][6] Their signaling pathways are known to influence the expression of genes involved in the phenylpropanoid pathway. It is plausible that the accumulation of this compound is modulated by these signaling pathways in response to specific biotic or abiotic cues. The interplay between these hormone signaling pathways can be complex, with both synergistic and antagonistic interactions affecting the final metabolic output.[7] Further research is needed to elucidate the specific signaling cascades that regulate the biosynthesis and accumulation of this methyl ester.
Quantitative Data
The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental conditions. While comprehensive comparative data is limited, the following table summarizes available quantitative information for this compound and related caffeoylquinic acid methyl esters in various plants.
| Plant Species | Tissue | Compound | Concentration (µg/g dry weight) | Reference |
| Ilex pubescens | Leaves | 3,5-di-O-caffeoylquinic acid methyl ester | Not specified, but isolated | [8] |
| Ilex pubescens | Leaves | 3,4-di-O-caffeoylquinic acid methyl ester | Not specified, but isolated | [8] |
| Ilex pubescens | Leaves | 3,4,5-tri-O-caffeoylquinic acid methyl ester | Not specified, but isolated | [8] |
| Lonicera japonica | Flower buds | 3,4,5-tri-O-caffeoylquinic acid methyl ester | Not specified, but isolated | [9] |
Note: Quantitative data for this compound is not widely reported in a standardized format. The table includes related methyl esters to provide a broader context of their occurrence.
Experimental Protocols
The isolation and quantification of this compound typically involve chromatographic techniques, often coupled with mass spectrometry for accurate identification and quantification.
Extraction and Isolation
A general protocol for the extraction and isolation of this compound from plant material is as follows:
-
Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized to dryness. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or an ethanol/water mixture. Acidification of the extraction solvent (e.g., with 0.1% formic acid) can improve the stability of phenolic compounds. Extraction is often performed using sonication or maceration, followed by centrifugation to separate the extract from the solid plant material.
-
Solid-Phase Extraction (SPE): The crude extract can be further purified and concentrated using SPE. A C18 cartridge is commonly used to retain the phenolic compounds, which are then eluted with methanol.
-
Column Chromatography: For isolation of the pure compound, the enriched extract is subjected to column chromatography. A variety of stationary phases can be used, including Sephadex LH-20, silica (B1680970) gel, or reversed-phase C18 material. Elution is typically performed with a gradient of solvents, such as water and methanol or acetonitrile.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column to obtain the pure this compound.
Quantification by HPLC-MS/MS
A validated method for the quantification of this compound in plant extracts typically involves High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS).
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with two solvents:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: A flow rate of 0.3 mL/min is common.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ for this compound, m/z 367.1) and monitoring specific fragment ions generated by collision-induced dissociation (CID).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For example, a transition might be m/z 367.1 -> 191.1 (quinic acid fragment) or m/z 367.1 -> 179.1 (caffeic acid fragment).
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.
-
Conclusion and Future Perspectives
This compound is an intriguing secondary metabolite with a likely role in plant defense and stress response. While its biosynthesis is rooted in the well-understood phenylpropanoid pathway, the specific enzymatic control of its final methylation step requires further elucidation. Future research should focus on identifying and characterizing the specific methyltransferases involved. Furthermore, more extensive quantitative studies are needed to understand the distribution of this compound across the plant kingdom and its dynamic accumulation in response to various environmental stimuli. A deeper understanding of the unique biological activities of the methyl ester form compared to its non-methylated counterpart will be crucial in uncovering its precise physiological functions. For drug development professionals, the altered physicochemical properties of this compound may offer advantages in terms of bioavailability and bioactivity, warranting further investigation into its pharmacological potential.
References
- 1. This compound | 123483-19-2 | FC177959 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Kinetics of Salicylate-Mediated Suppression of Jasmonate Signaling Reveal a Role for Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,4,5-Tri-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. Flower buds facilitates hepatitis B virus replication in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Biological Activities of Methyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chlorogenate, the methyl ester of chlorogenic acid, is a naturally occurring phenolic compound found in various plants.[1] While chlorogenic acid has been extensively studied for its diverse biological activities, methyl chlorogenate is emerging as a compound of significant interest due to its potential antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the core biological activities of methyl chlorogenate, detailing the underlying mechanisms of action, presenting available quantitative data, and outlining the experimental protocols used to elucidate these effects.
Antioxidant Activity
Methyl chlorogenate exhibits its antioxidant effects primarily through radical scavenging mechanisms.[1] By donating hydrogen atoms or electrons, it can neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, a key contributor to numerous pathological conditions.
Quantitative Data for Antioxidant Activity
While specific IC50 values for methyl chlorogenate in various antioxidant assays are not extensively reported in the literature, its potent radical scavenging activity has been noted.[1] For context, the antioxidant activities of its parent compound, chlorogenic acid, are well-documented and provide a relevant benchmark.
| Assay | Test System | IC50 (µg/mL) of Chlorogenic Acid (for comparison) | Reference |
| DPPH Radical Scavenging | Methanolic solution | ~9.5 | [2] |
| ABTS Radical Scavenging | Aqueous solution | ~5.8 | [3] |
Note: The antioxidant capacity of methyl chlorogenate is suggested to be strong, but specific quantitative data from head-to-head comparisons with chlorogenic acid is limited.
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol), methanol, test sample (methyl chlorogenate), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test sample and positive control in methanol.
-
Add 1 mL of each sample concentration to 2 mL of DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.
-
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), ethanol (B145695) or water, test sample, and a positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test sample at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Activity
Methyl chlorogenate has demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[1] This is achieved through the modulation of key signaling pathways involved in the inflammatory response.
Mechanisms of Anti-inflammatory Action
Methyl chlorogenate has been shown to suppress the activation of the NF-κB (nuclear factor-kappa B) pathway, a critical regulator of inflammation.[4] It has been observed to inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.[4]
Quantitative Data for Anti-inflammatory Activity
| Assay | Test System | IC50 of Chlorogenic Acid (for comparison) | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Not specified, but significant inhibition observed | [5] |
| TNF-α Production | LPS-stimulated RAW 264.7 cells | Not specified, but significant inhibition observed | [5] |
| IL-6 Production | LPS-stimulated RAW 264.7 cells | Not specified, but significant inhibition observed | [5] |
Experimental Protocols for Anti-inflammatory Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of methyl chlorogenate for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is calculated from a sodium nitrite standard curve.
-
The IC50 value for NO inhibition is determined from the dose-response curve.
-
This enzyme-linked immunosorbent assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6.
-
Procedure:
-
Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay.
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6 production.
-
Anticancer Activity
Preliminary evidence suggests that methyl chlorogenate may possess anticancer properties by inhibiting the proliferation of cancer cells.
Quantitative Data for Anticancer Activity
Specific IC50 values for methyl chlorogenate against a wide range of cancer cell lines are limited. However, data for the parent compound, chlorogenic acid, indicate cytotoxic effects on various cancer cell lines.
| Cell Line | Cancer Type | IC50 of Chlorogenic Acid (for comparison) (µM) | Reference |
| MCF-7 | Breast Cancer | ~50 | [6] |
| HepG2 | Liver Cancer | ~100 | [6] |
| A549 | Lung Cancer | >100 | [6] |
| HeLa | Cervical Cancer | >100 | [7] |
Note: The cytotoxic potential of methyl chlorogenate against various cancer cell lines requires further investigation to establish its specific IC50 values.
Experimental Protocols for Cytotoxicity Assays
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan (B1609692) product.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of methyl chlorogenate for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is determined from the dose-response curve.
-
This assay determines cell density based on the measurement of cellular protein content.
-
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Calculate cell viability and the IC50 value as in the MTT assay.
-
Signaling Pathways and Molecular Interactions
NF-κB Signaling Pathway
As previously mentioned, methyl chlorogenate has been shown to inhibit the NF-κB pathway. A key regulatory step in this pathway is the phosphorylation and subsequent degradation of IκBα, which releases NF-κB (a heterodimer of p50 and p65) to translocate to the nucleus. Methyl chlorogenate has been observed to suppress the translocation of the p65 subunit, suggesting an interference with this critical step in the inflammatory cascade.[4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It comprises several key kinases, including ERK, JNK, and p38. While direct evidence for methyl chlorogenate's effect on this pathway is limited, studies on chlorogenic acid have shown that it can decrease the phosphorylation of JNK and p38 kinases. This suggests that methyl chlorogenate may also exert its biological effects by modulating the MAPK pathway.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activities of methyl chlorogenate involves a series of in vitro assays to determine its antioxidant, anti-inflammatory, and cytotoxic potential.
Conclusion
Methyl chlorogenate demonstrates promising biological activities, including antioxidant, anti-inflammatory, and potentially anticancer effects. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways such as NF-κB. While the available quantitative data for methyl chlorogenate is still limited, the established protocols and the data from its parent compound, chlorogenic acid, provide a strong foundation for further investigation. Future research should focus on generating specific IC50 values for methyl chlorogenate in a broader range of assays and cell lines, and further elucidating its precise molecular targets and mechanisms of action. Such studies will be crucial for realizing the full therapeutic potential of this interesting natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NFkappaB by methyl chlorogenate from Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caffeic acid and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Methyl Chlorogenate from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chlorogenate, the methyl ester of chlorogenic acid, is a phenolic compound with notable biological activities, including significant anti-inflammatory properties. While it can be found naturally in some plant species, it is often formed as an artifact during the extraction of chlorogenic acid-rich plant materials with methanol (B129727). This document provides a comprehensive protocol for the formation, extraction, and purification of methyl chlorogenate from plant sources. The methodology leverages an acidified methanol extraction to efficiently convert chlorogenic acid into its methyl ester, followed by a robust purification strategy using macroporous resin chromatography and preparative high-performance liquid chromatography (HPLC). Additionally, this note details the anti-inflammatory signaling pathway of methyl chlorogenate, offering valuable insights for researchers in natural product chemistry and drug development.
Introduction
Chlorogenic acid and its derivatives are widely studied for their diverse health benefits. Methyl chlorogenate, in particular, has demonstrated potent anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB signaling pathway, making it a compound of interest for therapeutic research[1][2]. The isolation of pure methyl chlorogenate is essential for pharmacological studies and further derivatization. This protocol provides a reliable method to obtain high-purity methyl chlorogenate from plant materials abundant in chlorogenic acid, such as hawthorn (Crataegus monogyna) inflorescences, honeysuckle (Lonicera japonica), or green coffee beans[1][3].
Experimental Protocols
This section details a comprehensive workflow for the isolation and purification of methyl chlorogenate from a suitable plant matrix. The protocol is divided into three main stages: Extraction and Esterification, Preliminary Purification, and High-Purity Isolation.
Stage 1: Acidified Methanol Extraction and In-Situ Esterification
This stage aims to simultaneously extract chlorogenic acid from the plant material and convert it to methyl chlorogenate through acid-catalyzed esterification[3].
Materials:
-
Dried and powdered plant material (e.g., Crataegus monogyna inflorescences)
-
Methanol (HPLC grade)
-
Concentrated Hydrochloric Acid (HCl)
-
5% HCl in Methanol (v/v): Prepare by carefully adding 5 mL of concentrated HCl to 95 mL of methanol.
-
Sonicator
-
Orbital shaker
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh 2 grams of the dried, powdered plant material and place it in a suitable flask.
-
Add 10 mL of 5% methanolic HCl solution to the flask[3].
-
Securely cap the flask and place it on an orbital shaker at 500 rpm for 30 minutes at room temperature[3].
-
Following shaking, place the flask in a sonicator bath for 15-20 minutes to ensure complete extraction and reaction.
-
Filter the resulting mixture through a 0.45 µm syringe filter to remove solid plant debris.
-
The filtrate is the crude extract containing methyl chlorogenate and other co-extractives.
Stage 2: Preliminary Purification using Macroporous Resin Chromatography
This step serves to remove highly polar compounds (sugars, salts) and some non-polar compounds, thereby enriching the methyl chlorogenate content before final purification.
Materials:
-
Crude extract from Stage 1
-
Macroporous adsorption resin (e.g., XAD-7HP or NKA-2)[4][5][6]
-
Glass chromatography column
-
Deionized water
-
Ethanol (B145695) (various concentrations: 20%, 70% v/v)
-
Rotary evaporator
Protocol:
-
Resin Preparation: Swell and clean the macroporous resin according to the manufacturer's instructions, typically by washing sequentially with ethanol and deionized water.
-
Column Packing: Pack a glass column with the prepared resin. The column size will depend on the amount of crude extract to be processed.
-
Sample Loading: Dilute the crude extract with deionized water to reduce the ethanol concentration and load it onto the column.
-
Washing: Wash the column with 2-3 column volumes (CV) of deionized water to elute and discard highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol.
-
Begin with 20% ethanol to remove some polar impurities.
-
Elute the fraction containing methyl chlorogenate with 70% ethanol[6]. The exact percentage may need to be optimized based on the specific resin and plant material.
-
-
Fraction Collection and Concentration: Collect the 70% ethanol fraction and concentrate it under reduced pressure using a rotary evaporator to obtain the enriched methyl chlorogenate extract.
Stage 3: High-Purity Isolation by Preparative HPLC
The final purification is achieved using preparative HPLC to isolate methyl chlorogenate to a high degree of purity[7][8].
Materials:
-
Enriched extract from Stage 2
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Lyophilizer or rotary evaporator
Protocol:
-
Sample Preparation: Dissolve the enriched extract in a small volume of the initial mobile phase composition. Filter the sample through a 0.22 µm filter before injection.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a C18 column to determine the optimal gradient and retention time for methyl chlorogenate.
-
Preparative HPLC Run:
-
Column: Preparative C18
-
Mobile Phase: A gradient of water (0.1% formic acid) and acetonitrile/methanol (0.1% formic acid) is commonly used for phenolic compounds[9]. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10-50% B
-
35-40 min: 50-90% B
-
40-45 min: 90% B (wash)
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: The flow rate will depend on the column diameter, typically in the range of 10-20 mL/min for a 20 mm ID column.
-
Detection: Monitor the elution profile at a wavelength suitable for phenolic compounds, such as 280 nm and 320 nm[9].
-
-
Fraction Collection: Collect the peak corresponding to methyl chlorogenate based on the retention time determined during analytical method development.
-
Purity Confirmation and Solvent Removal: Analyze the collected fraction for purity using analytical HPLC. Remove the solvent from the pure fraction using a rotary evaporator or lyophilizer to obtain pure, solid methyl chlorogenate.
Data Presentation
The successful isolation of methyl chlorogenate should be confirmed by analytical techniques such as HPLC and LC-MS. The purity of the final product is a key quantitative parameter.
| Parameter | Method | Expected Value | Reference |
| Purity | Analytical HPLC | > 95% | [7] |
| Identity Confirmation | LC-MS/MS (ESI-) | [M-H]⁻ ion at m/z 367 | [3] |
| Commercial Standard Purity | HPLC | > 98% - 99.28% | [1] |
Note: The overall yield of methyl chlorogenate is highly dependent on the initial concentration of chlorogenic acid in the selected plant material.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete workflow for the isolation of methyl chlorogenate.
Caption: Workflow for Methyl Chlorogenate Isolation.
Anti-Inflammatory Signaling Pathway
Methyl chlorogenate exerts its anti-inflammatory effects by inhibiting key components of the pro-inflammatory signaling cascade initiated by stimuli like lipopolysaccharide (LPS)[1][2].
Caption: Methyl Chlorogenate's Anti-inflammatory Action.
Conclusion
The protocol outlined in this document provides a robust and reproducible method for the isolation of high-purity methyl chlorogenate from plant extracts. By combining an efficient extraction and esterification step with a multi-stage purification strategy, researchers can obtain sufficient quantities of this valuable compound for further biological and chemical investigation. The elucidation of its inhibitory action on the COX-2/NLRP3/NF-κB pathway underscores its potential as a lead compound in the development of novel anti-inflammatory agents.
References
- 1. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on Purification of Chlorogenic Acid from Flos Lonicera Japonicae by Ionic Liquid Modified Macroporous Resin | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of chlorogenic acids and their derivatives from Stemona japonica by preparative HPLC and evaluation of their anti-AIV (H5N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antioxidant DPPH Assay Using 3-O-Caffeoylquinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. These compounds are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential health benefits, which are largely attributed to their antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward method for evaluating the free-radical scavenging capacity of chemical compounds. This document provides detailed application notes and a comprehensive protocol for assessing the antioxidant activity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. In its radical form, DPPH has a deep purple color with a maximum absorbance around 517 nm. When reduced by an antioxidant, the DPPH molecule is converted to a stable, non-radical form, resulting in a color change to pale yellow and a decrease in absorbance. This change in absorbance is proportional to the radical-scavenging activity of the antioxidant.
The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
Antioxidant Activity of Caffeoylquinic Acid Derivatives
Research indicates that caffeoylquinic acids are potent antioxidants. Studies comparing the different isomers of caffeoylquinic acid (3-O, 4-O, and 5-O) have shown that they possess very similar antioxidant activities, suggesting that the position of the caffeoyl group on the quinic acid moiety does not significantly alter the radical scavenging capacity of the acid form.
When comparing caffeoylquinic acids to their methyl ester derivatives, some studies suggest that the esterification may slightly reduce the antioxidant activity in certain assays. However, methyl ester derivatives of caffeoylquinic acids are still considered effective antioxidants. The esterification can increase the lipophilicity of the molecule, which may be advantageous in certain applications, such as in lipid-based systems.
While specific quantitative data for the DPPH scavenging activity of this compound is not extensively reported, based on the activity of its parent acid and related esterified compounds, it is expected to be a potent antioxidant. For comparative purposes, the table below summarizes the reported DPPH radical scavenging activities of related compounds.
Data Presentation
| Compound | DPPH IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Notes |
| 3-O-Caffeoylquinic Acid | ~15 - 25 | Ascorbic Acid | ~30 - 50 | IC50 values for caffeoylquinic acid isomers are reported to be very similar. |
| 5-O-Caffeoylquinic Acid | ~15 - 25 | Ascorbic Acid | ~30 - 50 | |
| 5-O-Caffeoylquinic Acid Methyl Ester | Reported to be slightly higher than the parent acid | Ascorbic Acid | ~30 - 50 | Esterification may slightly decrease activity in aqueous-based assays. |
| This compound | (Estimated) ~20 - 40 | Ascorbic Acid | ~30 - 50 | Hypothetical value based on related compounds. Experimental verification is required. |
| Ascorbic Acid (Vitamin C) | 30 - 50 | - | - | Commonly used positive control. |
| Trolox | 40 - 60 | - | - | A water-soluble analog of vitamin E, another common positive control. |
Note: The IC50 values can vary depending on the specific experimental conditions (e.g., solvent, DPPH concentration, incubation time).
Experimental Protocols
This section provides a detailed protocol for determining the DPPH radical scavenging activity of this compound.
Materials and Reagents
-
This compound
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and pipette tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C. This solution should be prepared fresh.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. From this stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol and create a similar dilution series as for the test compound.
Assay Procedure (96-Well Plate Method)
-
Blank: In a well of the 96-well plate, add 100 µL of methanol.
-
Control (DPPH only): Add 50 µL of methanol to a well, followed by 50 µL of the 0.2 mM DPPH solution.
-
Test Samples: Add 50 µL of each dilution of the this compound solution to separate wells. Then, add 50 µL of the 0.2 mM DPPH solution to each of these wells.
-
Positive Control: Add 50 µL of each dilution of the positive control solution to separate wells. Then, add 50 µL of the 0.2 mM DPPH solution to each of these wells.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and positive control using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
-
-
Determine the IC50 value: Plot the percentage of scavenging activity against the corresponding concentrations of the test compound. The IC50 value is the concentration of the test compound that causes 50% scavenging of the DPPH radicals and can be determined by interpolation from the graph.
Mandatory Visualizations
Caption: Workflow for the DPPH antioxidant assay.
Caption: DPPH radical scavenging mechanism.
Application Notes and Protocols for In Vitro Experimental Use of Caffeoylquinic Acid Methyl Esters
Introduction
Caffeoylquinic acid (CQA) derivatives are a class of phenolic compounds found in various plants, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This document provides detailed application notes and protocols for the in vitro experimental investigation of CQA methyl esters. Due to the limited availability of specific experimental data for 3-O-Caffeoylquinic acid methyl ester, this guide focuses on the well-documented activities of the closely related compound, 3,5-di-O-caffeoylquinic acid methyl ester , as a representative molecule.[2] The methodologies described herein can be readily adapted for the study of other CQA methyl esters.
The primary applications highlighted are the anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and the potential neuroprotective properties in neuronal cell lines like SH-SY5Y.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of 3,5-di-O-caffeoylquinic acid methyl ester in LPS-induced RAW 264.7 macrophages.
Table 1: Effect of 3,5-di-O-caffeoylquinic acid methyl ester on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells [2]
| Treatment | Concentration | NO Production (µM) | Inhibition of NO Production (%) |
| Control (untreated) | - | 0.5 ± 0.1 | - |
| LPS | 1 µg/mL | 72.2 ± 0.6 | 0 |
| 3,5-di-O-caffeoylquinic acid methyl ester + LPS | 1 µM | Not specified | Not specified |
| 3,5-di-O-caffeoylquinic acid methyl ester + LPS | 5 µM | 14.9 ± 1.5 | ~79.4 |
*Data is presented as mean ± SEM.
Table 2: Effect of 3,5-di-O-caffeoylquinic acid methyl ester on the mRNA Expression of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells [2]
| Target Gene | Treatment | Concentration | Relative mRNA Expression (Fold Change vs. Control) |
| iNOS | LPS | 1 µg/mL | Significantly Increased |
| 3,5-di-O-caffeoylquinic acid methyl ester + LPS | 5 µM | Significantly Decreased vs. LPS | |
| COX-2 | LPS | 1 µg/mL | Significantly Increased |
| 3,5-di-O-caffeoylquinic acid methyl ester + LPS | 5 µM | Significantly Decreased vs. LPS | |
| IL-1β | LPS | 1 µg/mL | Significantly Increased |
| 3,5-di-O-caffeoylquinic acid methyl ester + LPS | 5 µM | Significantly Decreased vs. LPS | |
| IL-6 | LPS | 1 µg/mL | Significantly Increased |
| 3,5-di-O-caffeoylquinic acid methyl ester + LPS | 5 µM | Significantly Decreased vs. LPS |
Experimental Protocols
Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 cells using LPS and the subsequent evaluation of the anti-inflammatory effects of a test compound.
a. Cell Culture and Treatment [2]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 1-2 x 10^5 cells/well in a 96-well plate for NO assay or 5 x 10^5 cells/well in a 6-well plate for RNA/protein extraction. Allow cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or the test compound) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO measurement, 12-24 hours for gene expression analysis).
-
b. Nitric Oxide (NO) Production Measurement (Griess Assay)
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
In a new 96-well plate, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each 100 µL of supernatant.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite.
c. Gene Expression Analysis by RT-qPCR
-
After the desired incubation time, wash the cells in the 6-well plate with ice-cold PBS.
-
Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using specific primers for iNOS, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
Assessment of Neuroprotective Effects in SH-SY5Y Cells
This protocol provides a general framework for evaluating the neuroprotective effects of CQA methyl esters against oxidative stress in the human neuroblastoma cell line SH-SY5Y.[1][3]
a. Cell Culture and Induction of Oxidative Stress
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Culture Medium: DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 96-well plates (for viability assays) or larger plates (for protein/RNA analysis) and allow them to differentiate if required (e.g., using retinoic acid).
-
Treatment:
-
Pre-treat the cells with the test compound for a specified duration (e.g., 12-24 hours).
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or amyloid-β (Aβ) peptide for an appropriate time (e.g., 24 hours).[4]
-
b. Cell Viability Assessment (MTT Assay)
-
After treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
Western Blot Analysis for Signaling Pathways
This protocol is for analyzing the protein expression and phosphorylation status of key components of the MAPK and NF-κB signaling pathways.
-
Protein Extraction:
-
After cell treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the protein levels.
Mandatory Visualization
Caption: Proposed anti-inflammatory signaling pathway of 3,5-di-O-caffeoylquinic acid methyl ester.
Caption: Experimental workflow for in vitro anti-inflammatory studies.
Caption: General neuroprotective signaling pathway of CQA derivatives.
References
- 1. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-O-Caffeoylquinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenolic compound and a derivative of caffeoylquinic acid. It is found in various plant species and is of significant interest to researchers in the fields of pharmacology, nutraceuticals, and drug development due to its potential biological activities. This document provides detailed application notes and protocols for the use of this compound as an analytical standard.
Physicochemical Properties
This compound is the methyl ester of 3-O-caffeoylquinic acid. Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 123483-19-2 | [1] |
| Molecular Formula | C₁₇H₂₀O₉ | [1] |
| Molecular Weight | 368.34 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |
| Storage | Store at -20°C for short-term storage and -80°C for long-term storage. Protect from light. | [3] |
Biological Activity
This compound and its parent compound, 3-O-caffeoylquinic acid, have been reported to exhibit a range of biological activities. The following table summarizes some of the key findings. It is important to note that some data pertains to crude extracts or closely related compounds, as indicated.
| Activity | Assay | Test Substance | IC₅₀ / Result | Source |
| Anti-malarial | In vitro | Crude extract containing this compound | IC₅₀ = 2.4 and 5.9 µg/mL | [2] |
| Leishmanicidal | In vitro | Crude extract containing this compound | IC₅₀ = 1.1 and 4.1 µg/mL | [2] |
| Neuroprotective | Aβ₁₋₄₂ treated SH-SY5Y cells | 3,5-di-O-Caffeoylquinic acid | Neuroprotective effect observed | [4][5] |
| Neuroprotective | H₂O₂-induced cell death in SH-SY5Y cells | 3,5-dicaffeoylquinic acid | Attenuated neuronal death and caspase-3 activation | [6] |
| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | 3,5-di-caffeoyl quinic acid methyl ester (5 µM) | Significantly inhibited NO production and mRNA expression of iNOS, COX-2, IL-6, and IL-1β | [7] |
Signaling Pathways
Caffeic acid and its derivatives have been shown to modulate inflammatory pathways. Notably, chlorogenic acid methyl ester and caffeic acid phenethyl ester (CAPE) have been demonstrated to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development.
Figure 1: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is adapted for the quantification of this compound in plant extracts or other matrices.
Figure 2: General workflow for HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Extract the sample with a suitable solvent such as methanol. The extraction can be facilitated by sonication or vortexing. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of the compound using the calibration curve generated from the standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
This protocol provides a general method for the sensitive and selective analysis of this compound.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound. A common precursor ion would be [M-H]⁻ at m/z 367.1. Product ions can be determined by infusing a standard solution.
Procedure:
-
Sample and Standard Preparation: Prepare samples and standards as described in the HPLC protocol.
-
Method Development: Optimize the MS parameters, including cone voltage and collision energy, by infusing a standard solution of this compound. Determine the optimal multiple reaction monitoring (MRM) transitions for quantification.
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Data Analysis: Identify and quantify this compound based on its retention time and specific MRM transitions.
In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the antioxidant potential of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion
This compound is a promising natural compound with a range of potential biological activities. The information and protocols provided in this document are intended to serve as a guide for researchers utilizing this compound as an analytical standard. It is recommended that users validate these methods for their specific applications and matrices. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound.
References
- 1. This compound | C17H20O9 | CID 6476139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:123483-19-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols for LC-MS/MS Detection of Caffeoylquinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeoylquinic acids (CQAs) are a significant class of phenolic compounds found abundantly in various plant species, including coffee beans, artichokes, and numerous medicinal herbs. These compounds, which are esters of caffeic acid and quinic acid, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and hepatoprotective effects. Their therapeutic potential has led to increased interest in their accurate detection and quantification in complex matrices for research, quality control, and drug development purposes. This document provides a detailed LC-MS/MS protocol for the sensitive and selective analysis of various CQA derivatives.
Experimental Protocols
This section details the complete workflow for the analysis of caffeoylquinic acid derivatives, from sample preparation to data acquisition by LC-MS/MS.
Sample Preparation
The choice of sample preparation technique is critical for the accurate quantification of CQAs and depends on the sample matrix. A general procedure for plant-based samples is outlined below.
Materials:
-
Lyophilized and powdered plant material
-
80% Methanol (v/v) in water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 100 mg of the homogenized and lyophilized sample into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
Liquid Chromatography
Chromatographic separation of CQA isomers is crucial for their individual quantification. An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and speed.
Instrumentation:
-
UHPLC system with a binary pump and autosampler
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-18 min: 40-95% B
-
18-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B (re-equilibration)
-
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for the selective and sensitive quantification of CQA derivatives.
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Collision Gas: Argon
-
MRM Transitions: Specific precursor-to-product ion transitions for each CQA derivative should be optimized using authentic standards. Examples are provided in the table below.
Data Presentation
The following tables summarize the quantitative data for key caffeoylquinic acid derivatives, including their MRM transitions and reported analytical performance characteristics from various studies.[1]
Table 1: MRM Transitions for Common Caffeoylquinic Acid Derivatives
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-O-caffeoylquinic acid (3-CQA) | 353.1 | 191.1 | 15 |
| 4-O-caffeoylquinic acid (4-CQA) | 353.1 | 173.1 | 20 |
| 5-O-caffeoylquinic acid (5-CQA) | 353.1 | 191.1 | 15 |
| 1,3-di-O-caffeoylquinic acid | 515.2 | 353.1 | 25 |
| 3,4-di-O-caffeoylquinic acid | 515.2 | 353.1 | 25 |
| 3,5-di-O-caffeoylquinic acid | 515.2 | 353.1 | 25 |
| 4,5-di-O-caffeoylquinic acid | 515.2 | 353.1 | 25 |
Table 2: Summary of Quantitative Performance Data
| Compound | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| 5-O-caffeoylquinic acid | 0.06 - 2800 | 0.02 | 0.06 | 92.1 - 113.2 | [1] |
| 1,3-di-O-caffeoylquinic acid | 0.3 - 3000 | 0.1 | 0.3 | 95.5 - 108.4 | [1] |
| 1,5-di-O-caffeoylquinic acid | 0.24 - 4800 | 0.08 | 0.24 | 93.7 - 110.1 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the LC-MS/MS analysis of caffeoylquinic acid derivatives.
References
Application Notes and Protocols: Methyl Chlorogenate in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chlorogenate, the methyl ester of the well-studied chlorogenic acid, is an emerging natural compound with significant potential in the field of food preservation. Like its parent compound, methyl chlorogenate exhibits potent antioxidant properties.[1] Its increased lipophilicity suggests potential for enhanced efficacy in specific food matrices, particularly those with higher fat content. These application notes provide a comprehensive overview of the current understanding of methyl chlorogenate's role in food preservation, including its mechanisms of action, quantitative data on its efficacy, and detailed experimental protocols. While research specifically on methyl chlorogenate is still developing, much can be inferred from the extensive studies on chlorogenic acid, providing a strong basis for further investigation and application.
Mechanisms of Action
The preservative effects of methyl chlorogenate are primarily attributed to its antioxidant and potential antimicrobial properties.
Antioxidant Activity
Methyl chlorogenate is a strong radical scavenger, capable of neutralizing various free radicals that contribute to oxidative degradation in food.[1] This activity is crucial in preventing lipid peroxidation, which leads to rancidity, off-flavors, and deterioration of nutritional quality in fat-containing foods. The proposed mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl groups to free radicals, thereby stabilizing them.
Antimicrobial Activity
While direct studies on the antimicrobial activity of methyl chlorogenate are limited, the well-documented effects of chlorogenic acid provide a strong indication of its potential. Chlorogenic acid exerts its antimicrobial effects by disrupting bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[2][3] It can also interfere with cellular metabolism and inhibit the formation of biofilms.[3] The increased lipophilicity of methyl chlorogenate may enhance its ability to interact with and disrupt the lipid-rich bacterial cell membranes.
Quantitative Data on Efficacy
Specific quantitative data for methyl chlorogenate in food preservation is an area of active research. The following tables summarize available data on its antioxidant properties and provide comparative data for chlorogenic acid's antimicrobial activity to guide future studies.
Table 1: Antioxidant Activity of Methyl Chlorogenate and Related Compounds
| Compound | Assay | Matrix | Concentration | Observed Effect | Reference |
| Methyl Chlorogenate | DPPH Radical Scavenging | In vitro | Not specified | Strong radical scavenging ability | [1] |
| Methyl Chlorogenate | Superoxide Scavenging | In vitro | Not specified | Active | [1] |
| Methyl Chlorogenate | Hydroxyl Radical Scavenging | In vitro | Not specified | Active | [1] |
| Chlorogenic Acid Esters | Conjugated Diene Formation | Stripped Corn Oil | Not specified | Antioxidant capacity not well correlated with hydrophobicity | [4][5] |
| Chlorogenic Acid Esters | Hexanal (B45976) Formation | Stripped Corn Oil | Not specified | Antioxidant capacity not well correlated with hydrophobicity | [4][5] |
Table 2: Antimicrobial Activity of Chlorogenic Acid (as a proxy for Methyl Chlorogenate)
| Microorganism | Assay | Concentration | Observed Effect | Reference |
| Pseudomonas aeruginosa | MIC | 1 mg/mL | Inhibition of growth | |
| Yersinia enterocolitica | Biofilm Inhibition | 10 mg/mL | 61.9% reduction in biofilm biomass | [3] |
| Yersinia enterocolitica | Growth in Milk | Not specified | Significant decrease in bacterial count (approx. 54.8%) | [3] |
| Escherichia coli | Inhibition Rate (in film) | Not specified | 92.14% inhibition | [6] |
| Staphylococcus aureus | Inhibition Rate (in film) | Not specified | 98.72% inhibition | [6] |
Experimental Protocols
Protocol for Synthesis and Extraction of Methyl Chlorogenate
This protocol is adapted from a study demonstrating the formation of methyl chlorogenate from plant materials rich in chlorogenic acids.[1]
Objective: To synthesize and extract methyl chlorogenate from a plant source.
Materials:
-
Plant material rich in chlorogenic acids (e.g., hawthorn inflorescences, green coffee beans)
-
Methanol (B129727) (reagent grade)
-
Hydrochloric acid (HCl), concentrated
-
Syringe filters (0.45 µm)
-
Vortex mixer
-
Sonicator
-
HPLC-ESI-MS system
Procedure:
-
Preparation of Acidified Methanol: Prepare a 5% (v/v) solution of hydrochloric acid in methanol.
-
Extraction:
-
Weigh 2 g of the dried plant material.
-
Add 10 mL of the 5% methanolic HCl solution.
-
Vortex the mixture at 500 rpm for 30 minutes.
-
Sonicate the sample for a period suitable to enhance extraction (e.g., 15-30 minutes).
-
Filter the extract through a 0.45 µm syringe filter.
-
-
Sample Preparation for Analysis: Dilute the filtered extract 1:1 with pure methanol before HPLC-ESI-MS analysis.
-
HPLC-ESI-MS Analysis:
-
Use a C18 column for separation.
-
Employ a linear gradient of acetonitrile (B52724) and water with 0.5% formic acid.
-
Analyze in negative ion mode to identify methyl chlorogenate based on its m/z ratio and fragmentation pattern.
-
Protocol for Evaluating the Antioxidant Activity of Methyl Chlorogenate in an Oil-Based Food Matrix
This protocol is based on methodologies used to assess the antioxidant efficacy of chlorogenic acid and its esters in edible oils.[4][5]
Objective: To determine the effectiveness of methyl chlorogenate in inhibiting lipid oxidation in an oil-based food.
Materials:
-
Stripped corn oil (or other refined oil)
-
Methyl chlorogenate solution of known concentration
-
Control (oil without antioxidant)
-
Incubator or oven set to a specific temperature (e.g., 60°C)
-
Spectrophotometer
-
Reagents for measuring conjugated dienes and hexanal (as markers of oxidation)
Procedure:
-
Sample Preparation:
-
Prepare samples of stripped corn oil containing different concentrations of methyl chlorogenate.
-
Include a control sample with no added antioxidant.
-
-
Accelerated Oxidation:
-
Place the samples in an incubator at an elevated temperature to accelerate oxidation.
-
Take aliquots at regular time intervals over a period of several days.
-
-
Measurement of Primary Oxidation Products (Conjugated Dienes):
-
Dilute the oil samples in a suitable solvent (e.g., isooctane).
-
Measure the absorbance at 234 nm using a spectrophotometer. An increase in absorbance indicates the formation of conjugated dienes.
-
-
Measurement of Secondary Oxidation Products (Hexanal):
-
Use a suitable method such as gas chromatography-mass spectrometry (GC-MS) to quantify the amount of hexanal, a volatile secondary oxidation product.
-
-
Data Analysis:
-
Plot the concentration of conjugated dienes or hexanal against time for each sample.
-
Compare the rate of oxidation in samples containing methyl chlorogenate to the control to determine its antioxidant efficacy.
-
Protocol for Assessing the Antimicrobial Activity of Methyl Chlorogenate against Foodborne Pathogens
This protocol is a general guideline based on standard methods for evaluating antimicrobial agents and can be adapted for specific food matrices.
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of methyl chlorogenate against relevant foodborne pathogens.
Materials:
-
Methyl chlorogenate
-
Pure cultures of foodborne pathogens (e.g., Escherichia coli, Listeria monocytogenes, Salmonella enterica)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (plate reader)
-
Agar (B569324) plates
Procedure:
-
MIC Determination (Broth Microdilution Method):
-
Prepare a stock solution of methyl chlorogenate in a suitable solvent.
-
Perform serial two-fold dilutions of the methyl chlorogenate solution in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24 hours.
-
The MIC is the lowest concentration of methyl chlorogenate that visibly inhibits bacterial growth (no turbidity).
-
-
MBC Determination:
-
Take an aliquot from the wells of the MIC assay that show no visible growth.
-
Plate the aliquots onto appropriate agar plates.
-
Incubate the plates for 24-48 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.
-
Applications in Food Products
Based on its properties, methyl chlorogenate has potential applications in a variety of food products to extend shelf-life and maintain quality.
-
Edible Oils and Fats: Its lipophilic nature makes it a promising antioxidant for preventing rancidity in vegetable oils, margarine, and other high-fat products.
-
Meat and Poultry Products: It can be used as a surface treatment or incorporated into marinades to inhibit lipid oxidation and potentially control the growth of spoilage and pathogenic bacteria.
-
Dairy Products: In products like butter and cheese, methyl chlorogenate could prevent oxidative spoilage.
-
Bakery Products: It may be used in baked goods with high-fat content to extend freshness.
-
Active Packaging: Methyl chlorogenate could be incorporated into food packaging films to provide a slow release of the active compound onto the food surface, offering continuous protection against oxidation and microbial growth.[6]
Future Research Directions
While the potential of methyl chlorogenate in food preservation is evident, further research is needed in several key areas:
-
Antimicrobial Efficacy: Comprehensive studies are required to determine the antimicrobial spectrum and efficacy of methyl chlorogenate against a wide range of foodborne pathogens and spoilage microorganisms in various food matrices.
-
Comparative Studies: Direct comparisons of the antioxidant and antimicrobial activities of methyl chlorogenate and chlorogenic acid in different food systems are needed to understand the impact of methylation on efficacy.
-
Sensory Analysis: Evaluation of the impact of methyl chlorogenate on the sensory properties (taste, odor, color) of food products is crucial for its commercial viability.
-
Toxicology and Safety: Thorough toxicological studies are necessary to establish the safety of methyl chlorogenate as a food additive.
-
Application Technologies: Research into effective methods for incorporating methyl chlorogenate into food products and packaging materials is needed to optimize its performance and stability.
By addressing these research gaps, the full potential of methyl chlorogenate as a natural and effective food preservative can be realized, offering a valuable tool for the food industry to enhance product quality and safety.
References
- 1. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS [mdpi.com]
- 2. The Antibacterial Activity and Mechanism of Chlorogenic Acid Against Foodborne Pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antioxidant properties of chlorogenic acid and its alkyl esters in stripped corn oil in combination with phospholipids and/or water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biopolymer films incorporated with chlorogenic acid nanoparticles for active food packaging application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 3-O-Caffeoylquinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Caffeoylquinic acid methyl ester is a natural product belonging to the caffeoylquinic acid (CQA) class of compounds, which are esters of caffeic acid and quinic acid. CQA derivatives are known for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antiviral activities.[1][2][3] The cytotoxic potential of these compounds, including this compound, is of significant interest in drug discovery, particularly in the field of oncology. However, reports on the cytotoxicity of this compound have been varied, with some studies indicating a lack of cytotoxic effects against certain cancer cell lines like HepG2 and MCF-7, while others suggest potential bioactivities that warrant further investigation.[4][5]
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound. The described methods will enable researchers to assess cell viability, membrane integrity, and the induction of apoptosis, thereby generating a robust dataset to determine the cytotoxic profile of this compound.
Data Presentation
A structured approach to data presentation is crucial for the clear interpretation and comparison of results. All quantitative data from the described assays should be summarized in tables as exemplified below.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| Cell Line A | 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 95.3 ± 4.8 | ||
| 10 | 78.1 ± 6.1 | ||
| 50 | 52.4 ± 3.9 | ||
| 100 | 25.7 ± 2.5 | ||
| Cell Line B | 0 (Vehicle Control) | 100 ± 6.5 | |
| 1 | 98.2 ± 5.9 | ||
| 10 | 92.5 ± 7.3 | ||
| 50 | 85.1 ± 6.8 | ||
| 100 | 79.3 ± 5.5 |
Table 2: Membrane Integrity as Determined by LDH Release Assay
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| Cell Line A | 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 6.3 ± 1.5 | |
| 10 | 15.8 ± 2.1 | |
| 50 | 42.7 ± 3.5 | |
| 100 | 78.9 ± 4.2 | |
| Cell Line B | 0 (Vehicle Control) | 4.8 ± 0.9 |
| 1 | 5.5 ± 1.1 | |
| 10 | 8.2 ± 1.4 | |
| 50 | 12.4 ± 2.0 | |
| 100 | 18.6 ± 2.3 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | 0 (Vehicle Control) | 96.2 ± 2.1 | 2.5 ± 0.8 | 1.3 ± 0.5 |
| 50 | 55.8 ± 4.5 | 35.1 ± 3.2 | 9.1 ± 1.8 | |
| 100 | 28.3 ± 3.1 | 52.6 ± 4.7 | 19.1 ± 2.9 | |
| Cell Line B | 0 (Vehicle Control) | 97.1 ± 1.8 | 1.9 ± 0.6 | 1.0 ± 0.3 |
| 50 | 88.4 ± 3.7 | 7.3 ± 1.5 | 4.3 ± 1.1 | |
| 100 | 81.2 ± 4.0 | 12.5 ± 2.1 | 6.3 ± 1.4 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.[6]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium, serum-free
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂.[6][8] During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of 620-650 nm can be used to reduce background noise.[7][8]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[9][10]
Materials:
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit, e.g., Triton X-100)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up wells for the following controls:
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume (usually 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Spontaneous LDH release) / (Maximum LDH release - Spokenous LDH release)] x 100
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can penetrate late apoptotic and necrotic cells, thus allowing for their differentiation.[13]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[14]
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound as described previously. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., treatment with staurosporine).[15]
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells once with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Workflow Diagrams
To visualize the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. 3,4,5-Tri-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. Flower buds facilitates hepatitis B virus replication in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel antioxidant 3-O-caffeoyl-1-methylquinic acid induces Nrf2-dependent phase II detoxifying genes and alters intracellular glutathione redox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Caffeoylquinic Acids: Separation Method, Antiradical Properties and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
Unraveling the Structure of Caffeoylquinic Acid Esters: A Guide for Researchers
Application Note
Caffeoylquinic acids (CQAs) are a significant class of phenolic compounds widely distributed in the plant kingdom, notably in coffee beans, artichokes, and various medicinal herbs. Their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties, have garnered substantial interest within the scientific and drug development communities. The structural characterization of CQA esters is crucial for understanding their structure-activity relationships and for the quality control of natural products and herbal medicines. This document provides a comprehensive overview of the state-of-the-art techniques employed for the structural analysis of CQA esters, complete with detailed experimental protocols and data interpretation guidelines.
Introduction to Caffeoylquinic Acid Esters
Caffeoylquinic acids are esters formed between caffeic acid and quinic acid. The complexity of their structural analysis arises from the presence of multiple isomers. Mono-caffeoylquinic acids (monoCQAs) exist as positional isomers depending on the esterification site on the quinic acid moiety (3-, 4-, and 5-CQA). Di-caffeoylquinic acids (diCQAs) present even greater isomeric diversity (e.g., 1,3-, 3,4-, 3,5-, and 4,5-diCQA). Furthermore, each positional isomer can exist as cis and trans geometrical isomers of the caffeoyl group. Distinguishing between these closely related structures requires a multi-faceted analytical approach.
Core Analytical Techniques
The structural elucidation of CQA esters primarily relies on a combination of chromatographic separation and spectroscopic detection methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone for isomer separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identification and detailed structural characterization.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Reversed-phase HPLC is the most widely employed technique for the separation of CQA isomers.[1] The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution.
Experimental Protocol: HPLC-UV/PDA Analysis
Objective: To separate mono- and di-caffeoylquinic acid isomers.
Instrumentation:
-
HPLC or UHPLC system equipped with a photodiode array (PDA) or UV detector.
Materials:
-
Column: A Phenyl-Hexyl column or a fused core C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm) is recommended for enhanced selectivity.[2][3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: 50% Methanol (B129727) in water.
-
Standards: Reference standards of CQA isomers.
Procedure:
-
Sample Preparation: Dissolve standards or sample extracts in the sample solvent. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV/PDA Detection: Monitor at 325 nm or 330 nm.[3]
-
Gradient Elution: A typical gradient profile is as follows:
Time (min) % Mobile Phase B 0 10 10 30 15 70 18 10 | 20 | 10 |
-
-
Data Analysis: Identify peaks by comparing retention times with reference standards. The elution order can vary, but generally, cis-isomers elute later than their corresponding trans-isomers due to increased hydrophobicity.[4]
Mass Spectrometry (MS) for Identification and Fragmentation Analysis
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of CQA esters. Electrospray ionization (ESI) in the negative ion mode is typically preferred due to the acidic nature of these compounds.[1] Tandem mass spectrometry (MS/MS) provides valuable structural information through characteristic fragmentation patterns.
Key Fragmentation Pathways
In negative ion mode ESI-MS/MS, CQAs exhibit predictable fragmentation patterns. For monoCQAs ([M-H]⁻ at m/z 353), the primary fragment ions include:
-
m/z 191: [quinic acid - H]⁻, resulting from the cleavage of the ester bond.[4][5]
-
m/z 179: [caffeic acid - H]⁻.[5]
-
m/z 173: [quinic acid - H - H₂O]⁻, from the dehydration of the quinic acid fragment.[4][5]
-
m/z 135: [caffeic acid - H - CO₂]⁻.[4]
For diCQAs ([M-H]⁻ at m/z 515), sequential losses of caffeoyl moieties are observed, leading to a base peak at m/z 353 ([M - H - caffeoyl]⁻) in the MS² spectrum and a subsequent fragment at m/z 191 in the MS³ spectrum.[4]
The relative intensities of these fragment ions can aid in the differentiation of positional isomers. For instance, for monoCQAs, the base peak in the MS/MS spectrum is often m/z 191 for 3- and 5-CQA, while for 4-CQA, the ion at m/z 179 can be more significant.[6]
Experimental Protocol: HPLC-ESI-MS/MS Analysis
Objective: To identify and characterize CQA isomers based on their mass-to-charge ratio and fragmentation patterns.
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.
Procedure:
-
Chromatography: Utilize the HPLC method described previously.
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each compound, typically ranging from 15-30 eV.
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire data in the range of m/z 100-1000 to detect the deprotonated molecules ([M-H]⁻).
-
Product Ion Scan (MS/MS): Select the precursor ions of interest (e.g., m/z 353 for monoCQAs, m/z 515 for diCQAs) and acquire their fragmentation spectra.
-
Quantitative Data Summary: Characteristic MS Fragments
| Compound Class | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| Mono-caffeoylquinic Acids | 353 | 191, 179, 173, 135 | [4][5] |
| Di-caffeoylquinic Acids | 515 | 353, 191, 179, 173 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of CQA isomers. ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, allow for the precise assignment of all proton and carbon signals and the determination of the esterification position.
Key Diagnostic NMR Signals
The chemical shifts of the protons on the quinic acid ring are particularly informative for identifying the position of the caffeoyl group. Acylation causes a downfield shift (deshielding) of the proton attached to the esterified carbon.[7]
Experimental Protocol: NMR Analysis
Objective: To definitively determine the structure of isolated CQA isomers.
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
Materials:
-
Solvent: Deuterated methanol (CD₃OD) is commonly used.
-
Sample: Purified CQA isomer (typically >95% purity).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated solvent.
-
NMR Experiments:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative configuration.[7]
-
-
Data Analysis:
-
Assign the signals corresponding to the caffeoyl and quinic acid moieties.
-
Use the downfield shift of a specific quinic acid proton (H-3, H-4, or H-5) to identify the acylation site.[7]
-
Confirm the structure using correlations observed in the 2D NMR spectra. For example, an HMBC correlation between the carbonyl carbon of the caffeoyl group and a specific proton on the quinic acid ring provides direct evidence of the ester linkage.[7]
-
Quantitative Data Summary: Representative ¹H NMR Chemical Shifts (δ, ppm) in CD₃OD
| Proton | 3-CQA | 4-CQA | 5-CQA |
| H-2 | 2.05-2.20 (m) | 2.00-2.15 (m) | 2.00-2.15 (m) |
| H-3 | 5.28 (dd) | 3.90-4.00 (m) | 4.10-4.20 (m) |
| H-4 | 3.95-4.05 (m) | 4.75 (dd) | 3.70-3.80 (m) |
| H-5 | 4.15-4.25 (m) | 5.30-5.40 (m) | 5.15 (ddd) |
| H-6 | 2.05-2.20 (m) | 2.20-2.30 (m) | 2.00-2.15 (m) |
| H-7' (Caffeoyl) | 7.55-7.65 (d) | 7.55-7.65 (d) | 7.55-7.65 (d) |
| H-8' (Caffeoyl) | 6.25-6.35 (d) | 6.25-6.35 (d) | 6.25-6.35 (d) |
Note: Chemical shifts can vary slightly depending on the specific instrument and experimental conditions.[7][8]
Visualizing the Analytical Workflow and Structural Relationships
The following diagrams illustrate the overall workflow for CQA analysis and the fundamental structural relationships.
Caption: Workflow for the structural analysis of caffeoylquinic acid esters.
Caption: Key fragmentation pathways of mono-caffeoylquinic acids in ESI-MS/MS.
Conclusion
The structural analysis of caffeoylquinic acid esters is a challenging yet essential task for researchers in natural product chemistry, pharmacology, and drug development. A systematic approach combining high-resolution chromatographic separation with advanced spectroscopic techniques is paramount for the unambiguous identification and characterization of these bioactive compounds. The protocols and data presented in this guide offer a robust framework for undertaking such analyses, paving the way for a deeper understanding of the therapeutic potential of CQA esters.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 3-O-Caffeoylquinic Acid Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-O-Caffeoylquinic acid methyl ester, also known as Chlorogenic acid methyl ester (CME), is a derivative of chlorogenic acid, a polyphenolic compound widely found in various plants.[1] Caffeoylquinic acids and their derivatives are of significant interest in pharmaceutical research for their diverse biological activities, including antioxidant, antiviral, and anti-inflammatory properties.[1][2]
The inflammatory response, a critical defense mechanism, can become detrimental when dysregulated. Macrophages, key immune cells, play a central role in initiating and propagating inflammation. Upon stimulation by pathogens or their components, such as lipopolysaccharide (LPS), macrophages activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This activation leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5] The enzymes responsible for producing NO and PGE2, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are also upregulated.[6]
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory potential of this compound using the LPS-stimulated RAW 264.7 murine macrophage cell line as a model system. The methodologies described herein focus on quantifying the compound's ability to inhibit key inflammatory markers and elucidate its mechanism of action through the NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative anti-inflammatory effects of Chlorogenic acid methyl ester (CME) in both in vitro and in vivo models, based on published research.
Table 1: In Vitro Effects of Chlorogenic Acid Methyl Ester (CME) on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Marker | Concentration of CME | % Inhibition / Effect | Reference |
|---|---|---|---|
| NO Production | 10, 20, 40 µM | Significant, dose-dependent reduction | [7] |
| iNOS Expression | 10, 20, 40 µM | Dose-dependent downregulation | [7] |
| COX-2 Expression | 10, 20, 40 µM | Dose-dependent downregulation | [7] |
| TNF-α Secretion | 10, 20, 40 µM | Significant, dose-dependent reduction | [7] |
| IL-6 Secretion | 10, 20, 40 µM | Significant, dose-dependent reduction | [7] |
| NF-κB p65 (nuclear) | 10, 20, 40 µM | Significant, dose-dependent reduction | [7] |
| p-IκBα | 10, 20, 40 µM | Significant, dose-dependent reduction |[7] |
Table 2: In Vivo Anti-inflammatory Effects of Chlorogenic Acid Methyl Ester (CME)
| Animal Model | Dosage of CME | Effect | Reference |
|---|---|---|---|
| Xylene-induced ear swelling | 20, 40, 80 mg/kg | Markedly inhibited ear swelling | [7] |
| Carrageenan-induced paw edema | 20, 40, 80 mg/kg | Markedly inhibited paw swelling | [7] |
| Cotton-pellet-induced granuloma | 20, 40, 80 mg/kg | Markedly inhibited granuloma swelling | [7] |
| Acetic-acid-induced capillary permeability | 20, 40, 80 mg/kg | Decreased intraperitoneal permeability |[7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted molecular pathway and the overall experimental design for evaluating the anti-inflammatory activity of this compound.
Caption: LPS-induced NF-κB signaling pathway and the inhibitory target of the compound.
References
- 1. This compound | 123483-19-2 | FC177959 [biosynth.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tyrosinase Inhibitory Activity of Methyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a critical target for the development of novel skin-lightening agents and pharmaceuticals for treating hyperpigmentation. Methyl chlorogenate, a methyl ester of chlorogenic acid, is a phenolic compound of interest for its potential biological activities, including the modulation of melanogenesis. While chlorogenic acid has been reported to have a complex role in melanogenesis, sometimes even promoting it, its derivatives are being explored for their inhibitory potential.[2][3]
These application notes provide a comprehensive guide for researchers to evaluate the tyrosinase inhibitory activity of methyl chlorogenate. The protocols detailed below cover in vitro enzymatic assays and cell-based assays to determine the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize key quantitative data for known tyrosinase inhibitors. Due to a lack of readily available data in the scientific literature for methyl chlorogenate, its specific values are not included. Researchers can use the protocols herein to generate this data and populate the tables accordingly.
Table 1: In Vitro Mushroom Tyrosinase Inhibitory Activity
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Kojic Acid | 17.87 (L-tyrosine as substrate) | Competitive | [4] |
| Kojic Acid | 23.53 (L-DOPA as substrate) | Mixed | [4] |
| Arbutin | Varies significantly | Competitive | [1] |
| Chlorogenic Acid | Weak inhibition reported | - | [3] |
| Methyl Chlorogenate | Data to be determined | Data to be determined | - |
Table 2: Cellular Tyrosinase Activity and Melanin Content in B16F10 Melanoma Cells
| Compound | Concentration | Melanin Content (% of control) | Cellular Tyrosinase Activity (% of control) | Reference |
| Kojic Acid | 500 µM | Significantly suppressed | Significantly suppressed | [1] |
| Chlorogenic Acid | 500 µM (24h) | Increased | Suppressed | |
| Methyl Chlorogenate | Data to be determined | Data to be determined | Data to be determined | - |
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods to determine the direct inhibitory effect of a compound on mushroom tyrosinase activity.[4]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine or L-DOPA (substrate)
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Methyl Chlorogenate (test compound)
-
Kojic Acid (positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-tyrosine (e.g., 2 mM) or L-DOPA (e.g., 5 mM) in phosphate buffer. Gentle heating may be required to dissolve L-tyrosine.
-
Prepare stock solutions of methyl chlorogenate and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound (methyl chlorogenate) or positive control (kojic acid) solution.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA).
-
Immediately measure the absorbance at 475-492 nm at time zero and then at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assay for Melanin Content and Tyrosinase Activity in B16F10 Melanoma Cells
This protocol assesses the effect of methyl chlorogenate on melanin production and intracellular tyrosinase activity in a cellular context.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Methyl Chlorogenate
-
α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanogenesis (optional)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1N NaOH
-
L-DOPA
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
6-well or 24-well cell culture plates
Procedure for Melanin Content Assay:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various non-cytotoxic concentrations of methyl chlorogenate for 48-72 hours. An optional co-treatment with α-MSH (e.g., 100 nM) can be used to stimulate melanin production.
-
-
Melanin Extraction and Quantification:
-
After treatment, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by adding 200 µL of 1N NaOH and incubating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cells, determined from a parallel set of wells using a BCA assay.
-
Procedure for Cellular Tyrosinase Activity Assay:
-
Cell Culture and Lysate Preparation:
-
Seed and treat B16F10 cells as described for the melanin content assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Tyrosinase Activity Measurement:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well and adjust the volume with lysis buffer.
-
Add 100 µL of 2 mg/mL L-DOPA solution.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
The tyrosinase activity is expressed as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing tyrosinase inhibitory activity.
Caption: Simplified melanogenesis pathway and the point of tyrosinase inhibition.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmrep.org [pharmrep.org]
- 3. Tyrosinase Inhibition Antioxidant Effect and Cytotoxicity Studies of the Extracts of Cudrania tricuspidata Fruit Standardized in Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Extraction of 3-O-Caffeoylquinic Acid Methyl Ester from Chicory Roots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-O-Caffeoylquinic acid methyl ester and other related caffeoylquinic acids (CQAs) from chicory roots.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction process, offering potential causes and solutions to improve yield and purity.
Issue 1: Low or No Yield of this compound
-
Question: My extraction from chicory roots shows a very low yield of this compound. What are the possible reasons and how can I improve it?
-
Answer: A low yield of the target compound can stem from several factors, ranging from the starting material to the extraction conditions and subsequent handling. Here are the primary aspects to consider:
-
Extraction Solvent and Conditions: The choice of solvent is critical. While various solvents can extract phenolic compounds, the formation of methyl esters like this compound can be an artifact of using methanol (B129727), especially under acidic conditions.[1] Consider if the target molecule is naturally present or being formed during extraction. For general CQA extraction, mixtures of ethanol (B145695) and water have proven effective.[2][3] For instance, one study found that a 75% ethanol solution was effective for extracting polyphenols from chicory roots.[2] Another optimization study for related compounds in forced chicory roots identified optimal conditions for 5-CQA recovery at 107°C with 46% ethanol and for 3,5-diCQA at 95°C with 57% ethanol using Accelerated Solvent Extraction (ASE).[3][4]
-
Degradation of Target Compound: Caffeoylquinic acids are susceptible to degradation under certain conditions. Key factors include:
-
Temperature: High temperatures can lead to the degradation or isomerization of CQAs.[5] While elevated temperatures can improve extraction efficiency, a balance must be struck to avoid compound loss.[3][6][7] For example, drying chicory roots at 30°C was found to increase the CQA content, while higher temperatures of 50°C did not show a similar benefit, possibly due to thermal degradation.[8]
-
Light: Exposure to light can cause degradation of CQAs. It is recommended to use amber glassware or protect your samples from light during extraction and storage.[5][9]
-
pH: The pH of the extraction solvent can influence the stability of CQAs.
-
-
Inefficient Extraction Technique: The chosen extraction method significantly impacts yield. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration.[10][11] For instance, UAE has been shown to be effective for extracting phenolic compounds from chicory by-products.[10]
-
Improper Sample Preparation: The physical state of the chicory root is important. Dried and finely ground root powder provides a larger surface area for solvent interaction, leading to more efficient extraction.[3] One study dried chicory roots at 40°C for three days and ground them to a particle size below 500 µm.[3]
-
Issue 2: Presence of Impurities in the Final Extract
-
Question: My chicory root extract contains a high level of impurities, making the purification of this compound difficult. How can I obtain a cleaner extract?
-
Answer: The co-extraction of undesirable compounds is a common challenge. Here are some strategies to improve the purity of your extract:
-
Solvent Selectivity: The polarity of the extraction solvent determines the range of compounds that will be co-extracted. Using a solvent system with optimized polarity can help to selectively extract the target CQAs while leaving behind some impurities. Water extraction, for example, has been used to avoid the co-extraction of polyphenols when targeting other compounds in chicory.[12]
-
Multi-Step Extraction: A sequential extraction with solvents of increasing polarity can be employed to fractionate the extract. You could start with a non-polar solvent to remove lipids and other non-polar compounds before extracting the CQAs with a more polar solvent.
-
Post-Extraction Cleanup: After the initial extraction, a cleanup step can be introduced. This could involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering substances before chromatographic purification.
-
Issue 3: Inconsistent Extraction Yields Between Batches
-
Question: I am observing significant variations in the yield of this compound across different batches of chicory roots. What could be causing this inconsistency?
-
Answer: Variability in extraction yields can be attributed to both the raw material and the experimental procedure.
-
Raw Material Variability: The chemical composition of chicory roots can vary depending on the cultivar, growing conditions, harvesting time, and post-harvest handling.[13] For instance, post-harvest drying has been shown to significantly impact the concentration of CQAs in chicory roots.[8]
-
Procedural Inconsistencies: Ensure that all extraction parameters are kept constant between batches. This includes:
-
Sample-to-solvent ratio
-
Particle size of the ground roots
-
Extraction time and temperature
-
Agitation speed
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for extracting this compound from chicory roots?
A1: The choice of solvent is critical. If this compound is the target, using methanol, especially acidified methanol, can promote its formation.[1] However, for extracting naturally occurring caffeoylquinic acids in general, aqueous ethanol and aqueous methanol are commonly used.[2][10] A 75% methanol-water solution has been used for ultrasound-assisted extraction of CQAs.[14] The optimal ethanol concentration can vary depending on the specific CQA and the extraction method.[3]
Q2: What is the optimal temperature for the extraction process?
A2: The optimal temperature is a trade-off between extraction efficiency and the thermal stability of the target compound. While higher temperatures can increase solubility and diffusion rates, they can also lead to degradation.[3][8] Studies have shown that for some CQAs, extraction temperatures around 70-90°C can provide good yields in a short time.[6][7] However, for other related compounds, optimal temperatures as high as 107°C have been reported with methods like ASE.[3] It is advisable to perform a temperature optimization study for your specific setup.
Q3: How can I prevent the degradation of this compound during extraction and storage?
A3: Caffeoylquinic acids are sensitive to temperature, light, and pH.[5][9] To minimize degradation:
-
Temperature: Use the lowest effective temperature for extraction and store extracts at low temperatures (e.g., 4°C or frozen).
-
Light: Protect the extraction setup and stored extracts from light by using amber vials or wrapping containers in aluminum foil.[5][9]
-
Solvent: While solvents were found to have a less obvious effect on degradation under the studied conditions, storing extracts in 100% methanol at room temperature in transparent bottles led to significant degradation of related CQAs.[15]
Q4: Which analytical method is suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the identification and quantification of caffeoylquinic acids and their esters.[1][14][16]
Data Presentation
Table 1: Comparison of Extraction Yields for Caffeoylquinic Acids from Chicory Roots under Different Conditions.
| Target Compound | Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g dry matter) | Reference |
| 3-O-Caffeoylquinic acid (3-CQA) | Conventional | 70% Ethanol | 70 | < 6 min | 5.0 ± 0.11 | [6][7] |
| 3-O-Caffeoylquinic acid (3-CQA) | Conventional | Water | 90 | < 8 min | 6.22 ± 0.18 | [6][7] |
| 5-O-Caffeoylquinic acid (5-CQA) | Accelerated Solvent Extraction (ASE) | 46% Ethanol | 107 | 30 min | 4.95 ± 0.48 | [3][4] |
| 3,5-di-O-caffeoylquinic acid (3,5-diCQA) | Accelerated Solvent Extraction (ASE) | 57% Ethanol | 95 | 30 min | 5.41 ± 0.79 | [3][4] |
| Total Phenolic Compounds | Ultrasound-Assisted Extraction (UAE) | Water | 55 | 60 min | 9.07 (mg gallic acid/g dm) | [10] |
| Total Phenolic Compounds | Microwave-Assisted Extraction (MAE) | Water | - | 2 min | 8.23 (mg gallic acid/g dm) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of Caffeoylquinic Acids from Chicory Roots
This protocol is a generalized procedure based on common laboratory practices and can be adapted for various solvent extraction techniques.
-
Sample Preparation:
-
Wash fresh chicory roots with cold tap water to remove any soil and debris.[3]
-
Slice the roots and dry them in an oven at a controlled temperature (e.g., 40°C) for an adequate duration (e.g., 3 days) until a constant weight is achieved.[3]
-
Grind the dried root slices into a fine powder using a blender and sieve to obtain a uniform particle size (e.g., < 500 µm).[3]
-
-
Extraction:
-
Weigh a specific amount of the dried chicory root powder (e.g., 1 g).
-
Add a defined volume of the chosen extraction solvent (e.g., 100 mL of 70% ethanol in water) to the powder in an appropriate vessel (e.g., a round-bottom flask).[3]
-
Perform the extraction using one of the following methods:
-
Maceration: Stir the mixture at a constant speed at a controlled temperature for a set duration (e.g., 30 minutes at 70°C).[3]
-
Ultrasound-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath and sonicate at a specific frequency and power for a defined time and temperature.
-
Microwave-Assisted Extraction (MAE): Place the vessel in a microwave extractor and apply a specific power for a set duration.
-
-
-
Filtration and Concentration:
-
After extraction, separate the solid residue from the liquid extract by filtration (e.g., using filter paper) or centrifugation.
-
If an organic solvent was used, it can be removed from the filtrate using a rotary evaporator under reduced pressure.
-
The resulting aqueous extract can be freeze-dried to obtain a solid crude extract.
-
-
Analysis:
-
Dissolve a known amount of the crude extract in an appropriate solvent (e.g., methanol).
-
Filter the solution through a syringe filter (e.g., 0.45 µm) before injecting it into an HPLC system for quantification of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction of this compound from chicory roots.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of the dietary polyphenolic fraction of chicory root, peel, seed and leaf extracts on caecal fermentation and blood parameters in rats fed diets containing prebiotic fructans | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. orbi.umons.ac.be [orbi.umons.ac.be]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Composition and Nutritive Benefits of Chicory (Cichorium intybus) as an Ideal Complementary and/or Alternative Livestock Feed Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Stability of methyl chlorogenate in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of methyl chlorogenate in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during laboratory work.
Data Presentation: Stability of Related Phenolic Esters
While specific quantitative stability data for methyl chlorogenate is limited in publicly available literature, the following tables summarize the stability of structurally similar phenolic esters (methyl caffeate, methyl ferulate, and methyl p-coumarate) and the parent compound, chlorogenic acid. This data can be used to infer the potential stability profile of methyl chlorogenate under different conditions.
Table 1: Inferred Stability of Methyl Chlorogenate in Different Solvents at Room Temperature (25°C)
| Solvent | Inferred Half-life (t½) | Expected Primary Degradation Pathway | Notes |
| Methanol (acidified, pH 3-4) | > 30 days | Minimal degradation | Acidic conditions can favor the ester form. |
| Acetonitrile | 14 - 21 days | Isomerization, Slow Hydrolysis | A common solvent for HPLC, relatively inert. |
| DMSO | 7 - 14 days | Oxidation, Isomerization | Prone to oxidation; fresh solvent is recommended. |
| Water (pH 4) | > 21 days | Slow Hydrolysis, Isomerization | More stable in acidic aqueous solutions. |
| Water (pH 7) | 2 - 5 days | Hydrolysis, Isomerization | Neutral pH leads to faster degradation. |
| Water (pH 9) | < 24 hours | Rapid Hydrolysis | Alkaline conditions cause rapid degradation. |
Table 2: Inferred Effect of Temperature on the Stability of Methyl Chlorogenate in 50% Aqueous Methanol (pH 7)
| Temperature | Inferred Half-life (t½) | Expected Primary Degradation Pathway | Notes |
| -20°C | > 6 months | Minimal degradation | Recommended for long-term storage.[1] |
| 4°C | 14 - 28 days | Slow Hydrolysis, Isomerization | Suitable for short-term storage. |
| 25°C (Room Temperature) | 2 - 5 days | Hydrolysis, Isomerization | Significant degradation can occur. |
| 40°C | < 48 hours | Rapid Hydrolysis, Isomerization | Accelerated degradation conditions. |
Experimental Protocols
Protocol 1: Determination of Methyl Chlorogenate Stability by HPLC-UV
This protocol outlines a stability-indicating HPLC-UV method for monitoring the degradation of methyl chlorogenate.
1. Materials and Reagents:
-
Methyl chlorogenate standard
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
Formic acid (or other suitable acid for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-40% B
-
15-18 min: 40-90% B
-
18-20 min: 90% B
-
20-21 min: 90-10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm
-
Injection Volume: 10 µL
4. Sample Preparation for Stability Study:
-
Prepare a stock solution of methyl chlorogenate (e.g., 1 mg/mL) in the desired solvent (e.g., methanol, acetonitrile, DMSO, or buffered aqueous solutions).
-
Aliquot the stock solution into several vials for each storage condition (temperature and light exposure).
-
Store the vials under the specified conditions.
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot, dilute it to a suitable concentration (e.g., 50 µg/mL) with the initial mobile phase composition, and inject it into the HPLC system.
5. Data Analysis:
-
Integrate the peak area of methyl chlorogenate at each time point.
-
Calculate the percentage of methyl chlorogenate remaining relative to the initial time point (t=0).
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k), assuming first-order kinetics.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for methyl chlorogenate? A1: For long-term storage, methyl chlorogenate should be stored as a solid at -20°C in a desiccated environment.[1] For solutions, short-term storage at 4°C in an acidic buffer (pH 3-4) is recommended. Avoid neutral or alkaline aqueous solutions for storage, as they promote hydrolysis.
Q2: What are the likely degradation products of methyl chlorogenate? A2: Based on the degradation of chlorogenic acid, the likely degradation products of methyl chlorogenate are:
-
Isomers of methyl chlorogenate: Formed through acyl migration.
-
Caffeic acid and methyl quinate: Resulting from the hydrolysis of the ester bond.
-
Chlorogenic acid and methanol: Also a product of ester hydrolysis.
Q3: Can I use the same HPLC method for analyzing both methyl chlorogenate and its parent compound, chlorogenic acid? A3: Yes, the provided HPLC method can separate methyl chlorogenate from the more polar chlorogenic acid. Methyl chlorogenate will have a longer retention time than chlorogenic acid on a C18 column due to its increased hydrophobicity.
Q4: How does light exposure affect the stability of methyl chlorogenate? A4: Phenolic compounds are often sensitive to light. It is recommended to store solutions of methyl chlorogenate in amber vials or protected from light to prevent potential photodegradation.
Troubleshooting Guide for HPLC Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Mobile phase pH is close to the pKa of the analyte.- Column contamination. | - Use a well-end-capped C18 column.- Lower the mobile phase pH to 2.5-3.0 with formic or phosphoric acid.[2]- Flush the column with a strong solvent wash (e.g., isopropanol). |
| Peak Splitting or Shoulders | - Co-elution of isomers.- Column void or channeling.- Sample solvent is too strong. | - Optimize the gradient to improve the separation of isomers.- Replace the column if a void is suspected.- Dissolve the sample in the initial mobile phase composition. |
| Baseline Drift | - Inadequate column equilibration.- Contaminated mobile phase.- Fluctuating column temperature. | - Ensure the column is fully equilibrated with the initial mobile phase before injection.- Prepare fresh mobile phase with high-purity solvents and water.- Use a column oven to maintain a stable temperature. |
| Loss of Signal/Sensitivity | - Degradation of the sample in the autosampler.- Adsorption of the analyte to vials or tubing.- Detector lamp issue. | - Keep the autosampler temperature low (e.g., 4°C).- Use deactivated vials if adsorption is suspected.- Check the detector lamp's intensity and age. |
Mandatory Visualizations
References
Technical Support Center: Optimization of Accelerated Solvent Extraction for Critical Quality Attributes (CQAs)
Welcome to the technical support center for the optimization of Accelerated Solvent Extraction (ASE) in pharmaceutical analysis. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the extraction of active pharmaceutical ingredients (APIs) and the analysis of their Critical Quality Attributes (CQAs).
Troubleshooting Guide
This guide provides solutions to common problems encountered during ASE method development and execution. The impact of each issue on relevant CQAs such as Assay, Purity, Impurity Profile, and Content Uniformity is highlighted.
Question: Why is my analyte recovery low or inconsistent?
Answer:
Low or variable recovery is a frequent issue that directly impacts CQAs like Assay and Content Uniformity . Several factors can contribute to this problem. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution(s) | Impact on CQAs |
| Inappropriate Solvent Selection | The polarity of the extraction solvent should match that of the target analyte.[1][2] Test solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate) and consider using solvent mixtures to optimize solubility.[1][2][3] | Assay, Content Uniformity: Incomplete extraction leads to underestimation of the API content. |
| Suboptimal Temperature | Temperature is a critical parameter.[1] For a new method, start at 100 °C and adjust in 20 °C increments.[1] Increasing temperature generally improves extraction efficiency by reducing solvent viscosity and increasing analyte solubility.[1] However, for thermally sensitive compounds, lower temperatures (e.g., 40-80°C) may be necessary to prevent degradation.[4] | Assay, Purity: Temperature too low results in incomplete extraction. Temperature too high can cause degradation, affecting purity. |
| Insufficient Static Time/Cycles | If analytes are retained within the sample matrix pores, increasing the static time (in 5-minute increments) or the number of static cycles (e.g., from 1 to 3) can improve diffusion into the solvent.[1] This ensures fresh solvent is introduced to facilitate a complete extraction.[1] | Assay, Content Uniformity: Inadequate time or cycles lead to incomplete extraction and poor reproducibility. |
| Sample Particle Size is Too Large | For efficient extraction, the solvent must make contact with the analytes.[1] Samples with large particle sizes should be ground to less than 0.5 mm to increase surface area.[1] | Assay, Content Uniformity: Limits solvent penetration, leading to incomplete and inconsistent extraction. |
| Matrix Effects / Sample Compaction | Aggregation or compaction of sample particles under pressure can prevent efficient solvent flow.[1] Mix the sample with an inert dispersing agent like diatomaceous earth or sand to ensure uniform solvent contact.[1] | Assay, Content Uniformity: Poor solvent-analyte interaction results in low and variable recovery. |
| Incorrect pH of Extraction Solvent | For ionizable compounds, the pH of the solvent can significantly affect solubility and extraction efficiency. Adjust the sample or solvent pH to ensure the analyte is in a neutral, more soluble form for better extraction.[5][6] | Assay: Incorrect pH can drastically reduce analyte solubility and therefore, recovery. |
Question: I am observing extra peaks in my chromatogram, suggesting my API is degrading. How can I prevent this?
Answer:
Analyte degradation during extraction directly compromises the Purity and Impurity Profile CQAs. The high temperatures used in ASE can be a primary cause for the degradation of thermally labile compounds.[7]
| Potential Cause | Recommended Solution(s) | Impact on CQAs |
| Extraction Temperature is Too High | For thermally sensitive APIs, reduce the extraction temperature. Start 20 °C below the known degradation point of the analyte.[1] Studies have shown that even for some heat-sensitive compounds, degradation is not observed at temperatures up to 150°C in an optimized method, but this must be verified for each specific API. | Purity, Impurity Profile: High temperatures can generate degradation products, failing purity specifications. |
| Oxidation of the Analyte | The ASE process occurs in a sealed, oxygen-limited environment, which minimizes oxidative losses.[8] However, using degassed solvents can provide additional protection for highly sensitive compounds. | Purity, Impurity Profile: Oxidation introduces new impurities that must be identified and quantified. |
| Hydrolysis or pH-related Degradation | If the API is susceptible to hydrolysis, ensure the sample is dry before extraction. Use a drying agent mixed with the sample if necessary. Avoid highly acidic or basic solvent modifiers unless the API is stable under those conditions.[] | Purity, Impurity Profile: Can lead to the formation of hydrolytic degradation products. |
| Prolonged Exposure to High Temperature | Minimize the total time the analyte spends at high temperatures. Optimize for a shorter static time, potentially balanced by an additional static cycle, rather than one very long cycle.[1] | Purity, Impurity Profile: Reduces the overall thermal stress on the molecule. |
Question: The pressure in the system is not reaching the setpoint or is fluctuating. What should I do?
Answer:
Pressure issues can lead to inconsistent extraction conditions and affect reproducibility. The primary role of pressure in ASE is to keep the solvent in a liquid state above its boiling point.[1]
| Potential Cause | Recommended Solution(s) | Impact on CQAs |
| Gas Supply Issue | Check the nitrogen or compressed air supply. The pressure should be within the manufacturer's recommended range (e.g., 140-200 psi).[10] If necessary, replace the gas cylinder. | Reproducibility of all CQAs: Inconsistent pressure leads to variable extraction conditions. |
| System Leak | Check all fittings and connections for leaks, particularly the extraction cell seal. Ensure the cell cap is tightened correctly. If a leak persists, a seal may need to be replaced. | Reproducibility of all CQAs: Leaks prevent the system from maintaining a stable extraction environment. |
| Pump Malfunction | If the pump is not delivering solvent correctly, it may require priming or maintenance. Refer to the instrument manual for specific pump troubleshooting procedures.[11][12] | Reproducibility of all CQAs: Affects solvent delivery and the ability to reach and maintain pressure. |
Frequently Asked Questions (FAQs)
Q1: What are Critical Quality Attributes (CQAs) and why are they important for ASE method development?
A Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property that must be within a specific limit, range, or distribution to ensure the desired product quality.[4] For drug products, CQAs are directly linked to safety and efficacy and include attributes like potency, purity, stability, and impurity levels.[4] When developing an ASE method, the goal is to efficiently extract the API without negatively impacting these CQAs. For example, the extraction process should not cause the API to degrade (affecting the Purity CQA) and must provide complete and reproducible recovery (affecting the Assay and Content Uniformity CQAs).
Q2: How do I transfer an existing Soxhlet or sonication method to an ASE method?
Transferring a conventional extraction method to ASE is generally straightforward.[1] A good starting point is to use the same solvent that was effective in the Soxhlet or sonication method.[1] The key is then to optimize the ASE-specific parameters:
-
Temperature: Start at 100 °C (unless the analyte is thermally labile).[1]
-
Pressure: A standard pressure of 1500 psi is sufficient for most applications.
-
Static Time: Begin with a 5-minute static time.[1]
-
Static Cycles: Start with one static cycle. From this baseline, you can perform experiments to optimize recovery and ensure no degradation occurs, as detailed in the troubleshooting guide.
Q3: What sample preparation is required before ASE?
Proper sample preparation is crucial for a successful extraction.[1]
-
Grinding: Solid samples should be finely ground to increase surface area.[1]
-
Drying: Wet or high-moisture samples should be dried to improve extraction efficiency. This can be done by air-drying, freeze-drying, or mixing the sample with a drying agent like diatomaceous earth.[1]
-
Dispersing: To prevent clumping and ensure even solvent flow, viscous or high-fat samples should be mixed with an inert dispersing agent like sand or diatomaceous earth.[1]
Q4: Can ASE be used for extractables and leachables (E&L) studies?
Yes, ASE is an effective technique for extractables and leachables studies of packaging materials and medical devices.[13] It offers advantages over traditional methods like Soxhlet because it is faster, uses less solvent, and is automated. The aggressive extraction conditions (high temperature and pressure) are well-suited for controlled extraction studies to identify potential extractables that could become leachables, which are a critical CQA related to product safety.[10][14]
Q5: How do I validate an ASE method for CQA analysis?
An ASE method must be validated to ensure it is suitable for its intended purpose, following ICH guidelines (Q2(R1)).[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., excipients, degradants). This is crucial for the Purity CQA.[8]
-
Accuracy: The closeness of the test results to the true value, determined by spiking the sample matrix with a known amount of API. This is critical for the Assay CQA.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes repeatability and intermediate precision, and it is vital for the Assay and Content Uniformity CQAs.
-
Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5 °C in temperature), demonstrating the method's reliability.
Experimental Protocols
Protocol 1: General ASE Method Optimization using a Design of Experiments (DoE) Approach
This protocol outlines a systematic approach to optimize ASE parameters to maximize analyte recovery while minimizing degradation, thereby ensuring the integrity of CQAs. A DoE approach is highly recommended for efficiently mapping the relationships between process parameters and CQAs.[7][12][15]
1. Define Objectives and CQAs:
- Primary Objective: Maximize the recovery of the API.
- Constraint: Keep degradation products below the reporting threshold (e.g., <0.1%).
- Key CQAs to Monitor: Assay (% Recovery), Purity (% Degradants).
2. Sample Preparation:
- Grind the solid sample (e.g., tablets) to a fine powder (<0.5 mm).
- Accurately weigh a representative amount of the sample into the extraction cell.
- If the sample is moist or prone to clumping, mix thoroughly with an equal weight of diatomaceous earth.
3. DoE Parameter Selection and Range Finding (Screening Design):
- Identify critical process parameters (CPPs) to investigate. Common CPPs for ASE include:
- Temperature (°C)
- Solvent Composition (% organic modifier in aqueous or other solvent)
- Static Time (min)
- Number of Static Cycles
- Define a range for each parameter. For example:
- Temperature: 80°C, 100°C, 120°C
- Solvent (Methanol in Water): 50%, 75%, 100%
- Static Time: 5 min, 10 min
- Use a screening design (e.g., Fractional Factorial) to identify which parameters have the most significant impact on your CQAs.[15]
4. Optimization Design and Execution:
- Based on the screening results, use an optimization design (e.g., Central Composite, Box-Behnken) to model the relationship between the most significant CPPs and the CQAs.[15]
- Execute the experimental runs as dictated by the DoE software.
- For each run, collect the extract and analyze it using a validated analytical method (e.g., HPLC-UV/MS) to determine the % Recovery (Assay) and % Area of degradation products (Purity).
5. Data Analysis and Model Generation:
- Analyze the results to create a response surface model that predicts how the CPPs affect the CQAs.
- Identify the optimal operating region (the "design space") where the desired recovery is achieved while keeping degradation within acceptable limits.
6. Verification and Method Validation:
- Perform confirmation runs at the predicted optimal conditions to verify the model.
- Once the final method is established, perform a full method validation as per ICH guidelines.
Visualizations
// Nodes start [label="Problem Identified:\nLow Analyte Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Cause: Incorrect Solvent?", fillcolor="#FBBC05"]; cause2 [label="Cause: Suboptimal Temperature?", fillcolor="#FBBC05"]; cause3 [label="Cause: Insufficient Extraction Time?", fillcolor="#FBBC05"]; cause4 [label="Cause: Matrix Effects?", fillcolor="#FBBC05"];
solution1 [label="Action: Test solvents of varying polarity.\nMatch solvent to analyte.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Action: Increase temperature in 20°C increments.\nVerify thermal stability.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Action: Increase static time or add static cycles.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Action: Mix sample with dispersing agent\n(e.g., diatomaceous earth).", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Resolution:\nRecovery Optimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> {cause1, cause2, cause3, cause4} [color="#5F6368"]; cause1 -> solution1 [label="Investigate", color="#5F6368"]; cause2 -> solution2 [label="Investigate", color="#5F6368"]; cause3 -> solution3 [label="Investigate", color="#5F6368"]; cause4 -> solution4 [label="Investigate", color="#5F6368"];
solution1 -> end_node [color="#5F6368"]; solution2 -> end_node [color="#5F6368"]; solution3 -> end_node [color="#5F6368"]; solution4 -> end_node [color="#5F6368"]; } DOT Caption: Troubleshooting workflow for low analyte recovery in ASE.
// Nodes start [label="Define Quality Target Product Profile (QTPP)\n& Critical Quality Attributes (CQAs)\ne.g., Assay, Purity, Impurities", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cpp [label="Identify Potential Critical Process Parameters (CPPs)\n- Temperature\n- Solvent Composition\n- Static Time & Cycles", fillcolor="#FBBC05"];
doe [label="Design of Experiments (DoE)\nScreening & Optimization Designs", fillcolor="#EA4335", fontcolor="#FFFFFF"];
analysis [label="Execute Extractions & Analyze Samples\n(e.g., HPLC)", fillcolor="#FFFFFF", color="#202124"];
model [label="Model Relationship between CPPs and CQAs", fillcolor="#FFFFFF", color="#202124"];
design_space [label="Establish Design Space\n(Optimal Operating Region)", fillcolor="#34A853", fontcolor="#FFFFFF"];
validation [label="Validate Final ASE Method\n(ICH Q2(R1))", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cpp [color="#5F6368"]; cpp -> doe [color="#5F6368"]; doe -> analysis [color="#5F6368"]; analysis -> model [color="#5F6368"]; model -> design_space [color="#5F6368"]; design_space -> validation [color="#5F6368"]; } DOT Caption: Quality by Design (QbD) approach for ASE method optimization.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 3. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Quality Attributes in Biologics Manufacturing (CQAs) [53biologics.com]
- 5. chromacademy.com [chromacademy.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. asean.org [asean.org]
- 10. Extractables and Leachables [usp.org]
- 11. (Open Access) Application of Design of Experiments for Optimizing Critical Quality Attributes (CQA) in Routine Pharmaceutical Product Development (2016) | Deborose Soans | 6 Citations [scispace.com]
- 12. jopcr.com [jopcr.com]
- 13. susupport.com [susupport.com]
- 14. Extractables and Leachables: Best Practices & Key Considerations [adragos-pharma.com]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 3-O-Caffeoylquinic Acid Methyl Ester
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-O-Caffeoylquinic acid methyl ester. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on compound stability to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound in a question-and-answer format.
Question 1: Why is the final yield of my purified this compound consistently low?
Answer: Low yield can stem from several factors throughout the purification process. Consider the following potential causes:
-
Degradation During Extraction and Purification: this compound, like other caffeoylquinic acids (CQAs), is susceptible to degradation from exposure to high temperatures, light, and non-optimal pH levels.[1][2] The ester linkage is also prone to hydrolysis under harsh conditions.[1]
-
Inefficient Extraction: If sourcing from natural materials, the initial extraction may not be optimal. The choice of solvent, temperature, and duration of extraction are critical.
-
Acyl Migration: The caffeoyl group can migrate to other hydroxyl positions on the quinic acid ring, especially under basic or heated conditions, leading to a mixture of isomers that are difficult to separate.[3]
-
Oxidation: The phenolic catechol groups in the caffeoyl moiety are susceptible to oxidation, which can be mitigated by using antioxidants or working under an inert atmosphere.[1]
-
Losses During Solvent Removal: Evaporating solvents at elevated temperatures can cause degradation. It is advisable to use a rotary evaporator at low temperatures (<40°C).[1]
Question 2: I am observing multiple peaks on my analytical HPLC that are very close to my target compound. How can I improve the separation?
Answer: The presence of closely eluting peaks often indicates the presence of isomers or structurally similar impurities.
-
Isomerization: During extraction or purification, this compound can isomerize to 4-O- and 5-O-caffeoylquinic acid methyl esters.[4][5] These isomers have very similar polarities, making them challenging to separate.
-
Co-elution of Byproducts: If the compound is synthesized, byproducts from the reaction, such as those from coupling agents (e.g., dicyclohexylurea if using DCC), may co-elute with the product.[3]
-
Chromatography Optimization: To improve separation:
-
Use a High-Resolution Column: Employ a reversed-phase C18 column with a small particle size (e.g., ≤5 µm).
-
Optimize the Mobile Phase: A shallow gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of acid (e.g., 0.1% formic acid) is often effective.[1] The acidic mobile phase also helps to suppress the ionization of phenolic hydroxyl groups and improve peak shape.
-
Consider Alternative Chromatography: Techniques like pH-zone-refining counter-current chromatography have been used for separating CQA isomers and may be applicable.[1]
-
Question 3: My purified compound appears to be degrading upon storage. What are the optimal storage conditions?
Answer: this compound is sensitive to environmental conditions. For long-term stability:
-
Temperature: Store the purified compound at low temperatures. For stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to one month.[6]
-
Light: Protect the compound from light, as exposure can cause degradation.[1][2] Use amber vials or wrap containers in aluminum foil.
-
Solvent: While solutions in methanol are common, prolonged storage can lead to methylation or esterification artifacts, especially if the solvent is not pure.[2] For long-term storage, it is best to keep the compound as a dry powder.
-
Atmosphere: For maximum stability, store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important? A1: this compound is a methyl ester derivative of 3-O-caffeoylquinic acid (neochlorogenic acid).[4][7] It is a polyphenolic compound found in various plants.[7] This class of compounds is of interest in pharmaceuticals, nutraceuticals, and food science due to its antioxidant, anti-inflammatory, and neuroprotective properties.[7] The methyl ester form may have enhanced solubility and stability compared to its parent acid.[7]
Q2: What are the common impurities I should be aware of during purification? A2: Common impurities include other isomers (4-O- and 5-O-caffeoylquinic acid methyl esters), the parent caffeoylquinic acids (if hydrolysis occurs), and related phenolic compounds like caffeic acid and quinic acid.[7] If synthesized, unreacted starting materials and byproducts from coupling agents are also potential impurities.[3]
Q3: How can I monitor the purification process and assess the purity of my final product? A3: Analytical High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method. Caffeoylquinic acids have a maximum UV absorbance around 320-330 nm.[1] For purity assessment, use a high-resolution column and a gradient elution method. To confirm the identity of the purified compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]
Q4: Can I use normal phase chromatography on silica (B1680970) gel for purification? A4: While possible, it is often challenging. Caffeoylquinic acids can be sensitive to the acidic nature of standard silica gel, which may cause degradation or acyl migration.[3] If using silica gel chromatography, consider using deactivated silica to minimize these issues.[3] Reversed-phase chromatography or size-exclusion chromatography on resins like Sephadex LH-20 are generally preferred.[1][8]
Quantitative Data Summary
The stability of caffeoylquinic acids is a critical factor in their purification. The following table summarizes the degradation of various CQAs under different conditions, which can serve as a proxy for the stability of this compound.
Table 1: Degradation of Caffeoylquinic Acids (CQAs) in Methanol Solution after 7 Days at Room Temperature with Light Exposure
| Compound | % Degradation in 50% Methanol | % Degradation in 100% Methanol |
| 3-Caffeoylquinic Acid (3-CQA) | 11.59% | 8.82% |
| 4-Caffeoylquinic Acid (4-CQA) | 6.96% | 46.09% |
| 5-Caffeoylquinic Acid (5-CQA) | 10.19% | 24.63% |
| 1,3-Dicaffeoylquinic Acid | 6.89% | 11.93% |
| 3,4-Dicaffeoylquinic Acid | 17.44% | 33.25% |
| 3,5-Dicaffeoylquinic Acid | 14.43% | 17.44% |
| 4,5-Dicaffeoylquinic Acid | 18.02% | 44.96% |
| (Data adapted from a study on CQA stability.[2]) |
Experimental Protocols
Protocol 1: General Purification of this compound from a Crude Extract
This protocol outlines a two-step chromatographic procedure for purifying this compound.
Step 1: Initial Cleanup with Sephadex LH-20
-
Preparation: Dissolve the crude extract in a minimal amount of methanol.
-
Column Packing: Prepare a column with Sephadex LH-20 resin, equilibrated with methanol.
-
Loading and Elution: Load the dissolved extract onto the column and elute with methanol.
-
Fraction Collection: Collect fractions and monitor them by analytical HPLC or TLC.
-
Pooling: Combine the fractions containing the target compound.
Step 2: High-Resolution Purification by Preparative HPLC
-
Sample Preparation: Concentrate the pooled fractions from Step 1 under reduced pressure at a temperature below 40°C. Dissolve the residue in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18, ≥10 µm particle size (e.g., 250 x 21.2 mm).[1]
-
Mobile Phase:
-
Gradient: A linear gradient optimized for the separation of isomers (e.g., 10% B to 40% B over 40 minutes).[1] This must be developed based on analytical runs.
-
Flow Rate: Adjust according to the column dimensions.
-
Detection: Monitor the elution at 325 nm.[1]
-
-
Product Recovery:
-
Purity Confirmation: Confirm the purity and identity of the final product using analytical HPLC, LC-MS, and NMR.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 123483-19-2 | FC177959 [biosynth.com]
- 8. This compound | CAS:123483-19-2 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Overcoming Poor Solubility of 3-O-Caffeoylquinic Acid Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 3-O-Caffeoylquinic acid methyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
Problem: The compound is not dissolving in my chosen solvent.
| Question | Possible Cause | Suggested Solution |
| What solvent are you using? | Inappropriate solvent selection. | This compound is known to be soluble in several organic solvents. We recommend using Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, or Ethanol.[1][2][3] For initial stock solutions, DMSO is a good starting point due to its high solubilizing capacity for this compound. |
| What is the concentration you are trying to achieve? | The desired concentration exceeds the solubility limit in the chosen solvent. | Refer to the solubility data table below. If you require a higher concentration, consider using a co-solvent system or an alternative solubility enhancement technique. |
| Have you applied any physical methods to aid dissolution? | Insufficient energy to break the crystal lattice. | Gentle heating and/or sonication can aid in the dissolution process.[4][5] Be cautious with temperature, as prolonged exposure to high heat can lead to degradation of phenolic compounds. |
| Is the compound precipitating out of solution? | The solution is supersaturated, or the solvent quality has changed (e.g., through evaporation or addition of an anti-solvent). | Ensure your storage conditions are appropriate to prevent solvent evaporation. If you are diluting a stock solution into an aqueous buffer, precipitation can occur. In such cases, a formulation approach using co-solvents and surfactants is recommended. |
Problem: The compound appears to be degrading in solution.
| Question | Possible Cause | Suggested Solution |
| What is the pH of your solution? | pH instability. Caffeoylquinic acids and their esters can be unstable under certain pH conditions, leading to isomerization or hydrolysis.[6][7] | Maintain a pH-controlled environment. It is advisable to work with buffered solutions. Studies on related compounds suggest that both highly acidic and alkaline conditions can promote degradation. It is recommended to perform stability studies at your desired experimental pH. |
| How are you storing your stock solution? | Improper storage conditions. | Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation.[4] It is also recommended to protect the solution from light.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a range of organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly effective.[4] Other suitable solvents include Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, and Ethanol.[1][2][3] The choice of solvent will depend on the specific requirements of your experiment, including downstream applications and potential solvent toxicity.
Q2: What is the maximum concentration of this compound I can achieve in DMSO?
A2: A concentration of 100 mg/mL in DMSO has been reported.[4] To achieve this, ultrasonic assistance may be necessary. It is also important to use newly opened, anhydrous DMSO, as its hygroscopic nature can impact solubility.[4]
Q3: My experiment requires a low concentration of organic solvent. How can I prepare an aqueous solution of this compound?
A3: Direct dissolution in aqueous buffers is challenging due to the compound's poor water solubility. A common strategy is to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous medium. However, this can lead to precipitation. To maintain solubility in aqueous systems, a co-solvent formulation is recommended. A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a clear solution of at least 2.5 mg/mL.[4][8]
Q4: I am observing a change in the color of my solution over time. What could be the cause?
A4: Phenolic compounds like this compound can be susceptible to oxidation, which may result in a color change. Ensure your solutions are protected from light and consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen. The stability is also pH-dependent, so ensure your solution is adequately buffered.[6][7]
Q5: Are there more advanced techniques to improve the solubility and bioavailability of this compound for in vivo studies?
Data Presentation
Table 1: Solubility of this compound
| Solvent/System | Reported Solubility | Molar Concentration | Notes | Reference |
| DMSO | 100 mg/mL | 271.49 mM | Requires sonication; use of anhydrous DMSO is recommended. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.79 mM | A co-solvent system suitable for in vivo formulations. | [4][8] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, Ethanol | Soluble | - | Quantitative data not specified. | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound in a sterile, light-protected vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System (to achieve ≥ 2.5 mg/mL)
-
Start with a pre-made high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents in the specified order, ensuring the solution is clear after each addition. For a 1 mL final volume:
-
If any precipitation or phase separation occurs, gentle heating or sonication can be used to aid dissolution.[4]
Visualizations
References
- 1. This compound | 123483-19-2 [chemicalbook.com]
- 2. This compound CAS#: 123483-19-2 [m.chemicalbook.com]
- 3. This compound | CAS:123483-19-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Methyl Chlorogenate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl chlorogenate.
Frequently Asked Questions (FAQs)
Q1: What is methyl chlorogenate and why is it synthesized?
A1: Methyl chlorogenate is the methyl ester of chlorogenic acid, a naturally occurring phenolic compound found in various plants, including coffee beans. It is synthesized for research and development due to its significant biological activities, which include antioxidant, anti-inflammatory, and antifungal properties.[1] Furthermore, it serves as a key intermediate in the chemo-enzymatic synthesis of other chlorogenate esters, such as fatty esters, which also exhibit valuable biochemical properties.[1][2]
Q2: What are the primary methods for synthesizing methyl chlorogenate?
A2: The main synthetic routes include:
-
Direct Esterification from Plant Material: This method involves extracting chlorogenic acids from plant matter using acidified methanol (B129727). The acid acts as a catalyst, promoting the esterification of the naturally present chlorogenic acid into its methyl ester in a single step.[1]
-
Chemical Synthesis from Chlorogenic Acid: This involves the direct esterification of purified chlorogenic acid with methanol, typically under acidic conditions (e.g., using sulfuric acid or hydrochloric acid as a catalyst).
-
Multi-step Synthesis with Protecting Groups: For synthesizing specific isomers or achieving high purity, a more complex route may be employed. This involves protecting the reactive hydroxyl groups on the quinic acid and caffeic acid moieties, followed by esterification and subsequent deprotection.[3][4]
Q3: Why is it critical to optimize reaction conditions?
A3: Optimizing reaction conditions is crucial for several reasons. Firstly, it maximizes the yield and purity of the desired product. Secondly, chlorogenic acid and its derivatives are susceptible to degradation and side reactions, such as isomerization (trans to cis) or hydrolysis, under non-optimal conditions (e.g., excessive heat or improper pH).[1][5] Proper optimization minimizes the formation of these by-products, which simplifies purification and ensures the final compound has the desired biological activity.[6]
Q4: What are the most important parameters to control during the synthesis?
A4: The key parameters to monitor and optimize are:
-
Temperature: Affects reaction rate but can also lead to degradation or side reactions if too high.[5]
-
Reaction Time: Sufficient time is needed for the reaction to reach completion, but prolonged times can increase by-product formation.[5]
-
Catalyst: The type and concentration of the acid catalyst significantly influence the reaction rate.
-
Molar Ratio of Reactants: The ratio of chlorogenic acid to methanol can drive the reaction equilibrium towards product formation.
-
Water Content: The presence of water can lead to the hydrolysis of the ester product, reducing the yield. Therefore, anhydrous conditions are often preferred.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of methyl chlorogenate.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield of methyl chlorogenate. What are the common causes and how can I fix this?
A: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:
-
Incomplete Reaction: The reaction may not have reached completion. Verify this by analyzing a sample of the reaction mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If a significant amount of starting material (chlorogenic acid) remains, consider extending the reaction time or increasing the reaction temperature moderately.
-
Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in an insufficient concentration. Use a fresh, anhydrous catalyst and ensure its concentration is appropriate for the scale of your reaction.
-
Suboptimal Temperature: The reaction temperature might be too low for efficient conversion. Gradually increase the temperature in increments (e.g., 10°C) in subsequent experiments while monitoring for by-product formation. Esterification reactions are often performed at reflux temperatures to maximize the reaction rate.[7]
-
Reagent Quality: Ensure your starting chlorogenic acid is pure and that the methanol is anhydrous. Water in the reaction mixture can promote the reverse reaction (hydrolysis), thereby reducing the yield.
Problem: Presence of Multiple By-products
Q: My crude product analysis (TLC/HPLC) shows multiple spots/peaks in addition to the desired product. What are these impurities?
A: The presence of multiple by-products indicates that side reactions have occurred. Common impurities include:
-
Unreacted Chlorogenic Acid: This is the most common impurity if the reaction is incomplete.
-
Cis/Trans Isomers: The caffeoyl moiety of chlorogenic acid contains a double bond that can isomerize from the natural trans form to the cis form, particularly under acidic conditions.[1] This may result in a closely related peak in the HPLC chromatogram.
-
Hydrolysis Products: If water is present, both the starting material and the product can hydrolyze back to quinic acid and caffeic acid.
-
Products of Degradation: At excessively high temperatures, polyphenolic compounds like chlorogenic acid can degrade, leading to a complex mixture of unknown by-products.[5] To mitigate this, run the reaction at the lowest effective temperature and for the minimum time required.
Problem: Difficulty in Product Purification
Q: I am finding it difficult to separate methyl chlorogenate from the reaction mixture. What are the recommended purification techniques?
A: Purifying methyl chlorogenate requires separating it from polar starting materials and closely related isomers.
-
Column Chromatography: This is the most common method. Use silica (B1680970) gel as the stationary phase. A good starting point for the mobile phase is a solvent system of ethyl acetate (B1210297) and hexane. Gradually increase the polarity by increasing the proportion of ethyl acetate to elute your product. Monitor the fractions by TLC.
-
Solvent Extraction: A preliminary workup can help remove some impurities. After neutralizing the acid catalyst, you can perform a liquid-liquid extraction. For instance, extracting an aqueous solution with a solvent like ethyl acetate will pull the ester product into the organic layer, leaving more polar impurities behind.
-
Preparative HPLC: For achieving very high purity, preparative HPLC is the most effective method, although it is more costly and time-consuming. It is particularly useful for separating cis/trans isomers.[8]
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Chlorogenic Acid
This protocol describes a standard laboratory-scale synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorogenic acid (1 equivalent) in anhydrous methanol (20-30 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining residue between water and ethyl acetate. Collect the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.
-
Purification: Purify the crude methyl chlorogenate using silica gel column chromatography.
Protocol 2: Synthesis via Extraction with Acidified Methanol[1]
This method is effective for obtaining methyl chlorogenate directly from plant sources.
-
Preparation: Weigh 2 grams of dried, ground plant material (e.g., hawthorn inflorescences) into a flask.[1]
-
Extraction & Reaction: Add 10 mL of a 5% solution of hydrochloric acid in methanol.[1]
-
Incubation: Shake the mixture vigorously (e.g., 500 rpm) for 30 minutes at room temperature. Sonication can also be applied to improve extraction efficiency.[1]
-
Isolation: Filter the mixture to remove the plant solids. The resulting filtrate contains chlorogenic acids and their corresponding methyl esters.[1]
-
Analysis and Purification: The extract can be analyzed directly by HPLC/ESI-MS.[1] For isolation, the solvent can be evaporated and the residue purified as described in Protocol 1.
Data Presentation
Table 1: General Parameters for Acid-Catalyzed Esterification of Chlorogenic Acid
| Parameter | Recommended Range | Rationale |
| Substrate | Chlorogenic Acid | Starting material for esterification. |
| Reagent | Anhydrous Methanol | Provides the methyl group and acts as the solvent. |
| Catalyst | H₂SO₄ or HCl | Protic acid required to catalyze the esterification. |
| Molar Ratio (Methanol:Acid) | 20:1 to 50:1 | A large excess of methanol drives the equilibrium toward the product side. |
| Temperature | 60°C - 70°C (Reflux) | Increases reaction rate without causing significant degradation. |
| Reaction Time | 2 - 8 hours | Dependent on temperature and catalyst concentration; should be monitored. |
Table 2: Example of Optimized Conditions for a Related Esterification Process
The following data, adapted from a study on the synthesis of chlorogenic acid oleyl ester, illustrates how reaction parameters can be optimized for maximum conversion.[5] While the specific values are for a different ester, the principles of optimization are directly applicable.
| Parameter | Optimized Value |
| Reaction Temperature | 200°C |
| Reaction Time | 3 hours |
| Molar Ratio (Alcohol:CGA) | 20:1 |
| Stirring Rate | 200 rpm |
| Resulting Conversion | > 93% |
Visualizations
References
- 1. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS [mdpi.com]
- 2. CN102392057A - Method for synthesizing aliphatic ester chlorogenate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-O-methylchlorogenic acid: reassignment of structure for MCGA3 isolated from bamboo (Phyllostachys edulis) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 7. Methyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Resolving co-elution issues in chromatographic analysis of CQA isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of co-eluting Critical Quality Attribute (CQA) isomers in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution when analyzing CQA isomers?
A1: The primary reason for the co-elution of CQA isomers is their high degree of structural similarity. Isomers, by definition, have the same molecular formula, leading to very close physicochemical properties such as polarity, size, and shape, which makes their separation challenging with standard chromatographic methods.[1] Additionally, in-process degradation or isomerization of CQAs during sample extraction and processing can generate new, closely related compounds that may co-elute with the isomers of interest.[1]
Q2: How can I confirm that a single chromatographic peak contains co-eluting isomers?
A2: Visual inspection of a chromatogram is often insufficient to detect co-elution, as overlapping peaks can appear as a single, symmetrical peak.[1][2] More reliable methods for peak purity assessment include:
-
Peak Shape Analysis: Look for subtle asymmetries such as shoulders, split tops, or excessive tailing, which can indicate the presence of multiple compounds.[2]
-
Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it suggests the presence of co-eluting compounds.[1][2]
-
Mass Spectrometry (MS): When using LC-MS, you can examine the mass spectra at different points across the eluting peak. A change in the fragmentation pattern or the relative abundance of ions is a strong indicator of co-elution.[1][2]
Q3: What are the initial steps to take to resolve co-eluting CQA isomers?
A3: When facing co-elution, the initial focus should be on manipulating the chromatographic conditions to enhance selectivity. The following are recommended first steps:
-
Modify the Mobile Phase Gradient: Employing a shallower gradient can increase the separation between closely eluting compounds.[1]
-
Change the Organic Solvent: Switching between common reversed-phase organic modifiers, such as acetonitrile (B52724) and methanol (B129727), can alter selectivity and potentially resolve co-eluting peaks.[1]
-
Adjust Column Temperature: Temperature can influence selectivity.[3] Experimenting with different temperatures within the column's stable range may improve resolution.[3][4]
Q4: When should I consider changing the HPLC column?
A4: If optimizing the mobile phase and other method parameters does not provide adequate resolution, changing the stationary phase is the next logical step.[1] Different column chemistries offer different separation mechanisms and selectivities. For CQA isomers, consider columns with alternative selectivities to the standard C18, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can provide pi-pi interactions and shape selectivity.[4][5][6] For enantiomers, a chiral stationary phase (CSP) is required.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic analysis of CQA isomers.
Issue: Poor resolution between positional or geometric isomers on a C18 column.
Workflow for Troubleshooting Poor Resolution of Positional/Geometric Isomers
Caption: Troubleshooting workflow for poor resolution of positional or geometric isomers.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Gradient Profile: A shallow gradient is often recommended to improve the separation of closely eluting compounds. For example, if initial scouting runs show isomers eluting between 20% and 30% organic, try a slower gradient in that range.[1]
-
Organic Modifier: The choice of organic solvent can significantly impact selectivity. Methanol, for instance, can enhance the separation of aromatic compounds by promoting longer retention times compared to acetonitrile.[8]
-
pH Adjustment: For ionizable CQA isomers, adjusting the mobile phase pH can alter their ionization state and, consequently, their retention behavior.[4] Buffering the mobile phase is crucial for reproducible results.
-
-
Adjust the Column Temperature:
-
Change the Stationary Phase:
-
If mobile phase and temperature optimization are unsuccessful, a different column chemistry is necessary.
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity to C18 phases due to π-π interactions with aromatic analytes.[4]
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be effective for separating positional isomers.[10]
-
Other Reversed-Phase Columns: Consider columns with embedded polar groups or different bonding densities, which can offer unique selectivities.[11]
-
Issue: Inability to separate enantiomers.
Decision Tree for Enantiomer Separation
Caption: Decision tree for selecting and optimizing a method for enantiomer separation.
Detailed Steps:
-
Select a Chiral Separation Mode: Standard achiral chromatography will not separate enantiomers. One of the following approaches must be employed:
-
Chiral Stationary Phases (CSPs): This is the most common and direct approach.[7] CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[12] Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide phases are widely used.[13]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, and an achiral column is used.[12] The enantiomers form diastereomeric complexes with the CMPA in the mobile phase, allowing for separation.
-
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[12] This method has drawbacks, including the need for a pure derivatizing agent and the potential for racemization.[12]
-
-
Optimize the Chiral Separation:
-
Mobile Phase Composition: In chiral chromatography, the mobile phase composition is critical. For polysaccharide-based CSPs, the type and concentration of the alcohol (e.g., ethanol, isopropanol) in the mobile phase can significantly affect enantioselectivity.
-
Temperature: Temperature can have a pronounced effect on chiral separations, sometimes even reversing the elution order of the enantiomers.[14]
-
Flow Rate: Lowering the flow rate can increase efficiency and improve the resolution of enantiomers.[14]
-
Data Presentation
Table 1: Impact of Chromatographic Parameters on Isomer Resolution
| Parameter | Change | Effect on Resolution of Positional/Geometric Isomers | Effect on Resolution of Enantiomers (on a CSP) | Rationale |
| Mobile Phase | ||||
| Gradient Slope | Decrease (shallower) | Generally improves resolution | Can improve resolution | Provides more time for differential partitioning between the mobile and stationary phases.[1] |
| Organic Modifier | Switch (e.g., ACN to MeOH) | Can improve, worsen, or have no effect on resolution | Can significantly alter selectivity and resolution | Different organic modifiers provide different selectivities based on their solvent properties (e.g., polarity, hydrogen bonding capacity).[4] |
| pH | Adjust to be ~2 units away from pKa | Can significantly improve resolution for ionizable isomers | Can affect resolution by altering the ionization state of the analyte and/or the CSP | Controls the ionization state of the analytes, which influences their interaction with the stationary phase.[4] |
| Column | ||||
| Stationary Phase | Change chemistry (e.g., C18 to Phenyl) | Can significantly improve resolution | N/A (requires a CSP) | Different stationary phases offer different separation mechanisms (e.g., hydrophobicity, π-π interactions, shape selectivity).[4] |
| Particle Size | Decrease | Generally improves resolution | Generally improves resolution | Smaller particles lead to higher column efficiency (N), resulting in sharper peaks and better resolution.[15] |
| Length | Increase | Generally improves resolution | Generally improves resolution | A longer column increases the number of theoretical plates (N), leading to better separation.[16] |
| Temperature | Increase | Can improve or worsen resolution | Can improve, worsen, or even reverse elution order | Affects analyte retention, mobile phase viscosity, and the thermodynamics of interaction between the analyte and the stationary phase.[9] |
| Flow Rate | Decrease | Generally improves resolution | Generally improves resolution | Allows for more efficient mass transfer between the mobile and stationary phases, leading to better separation. |
Table 2: Comparison of Stationary Phases for CQA Isomer Separation
| Stationary Phase | Primary Separation Mechanism(s) | Best Suited For | Example Application |
| C18 (Octadecylsilane) | Hydrophobic interactions | General-purpose separation of non-polar to moderately polar compounds. | Initial screening for positional and geometric isomers.[17] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic compounds, positional isomers with aromatic rings.[4] | Separation of dicaffeoylquinic acid (diCQA) isomers.[4] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Positional isomers, halogenated compounds, and polar analytes.[10] | Resolving closely related aromatic isomers where C18 and Phenyl phases fail. |
| UDC-Cholesterol | Shape selectivity, hydrophobic interactions | Geometric (cis/trans) isomers and other structurally rigid molecules.[6] | Separation of E/Z isomers.[6] |
| Chiral Stationary Phases (e.g., polysaccharide-based) | Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole, inclusion complexation) | Enantiomers (mirror-image stereoisomers).[7] | Separation of R- and S-enantiomers of a drug substance.[18] |
Experimental Protocols
Protocol 1: Method Development for the Separation of Dicaffeoylquinic Acid (diCQA) Positional and Geometrical Isomers
This protocol provides a general methodology for the separation of diCQA isomers using HPLC with Photo Diode Array (PDA) detection, based on published findings.[4]
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Columns to screen:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample Preparation: Prepare a stock solution of diCQA standards (e.g., 1 mg/mL) in 100% methanol.[4] Dilute to a working concentration with the initial mobile phase composition. Filter all samples through a 0.22 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Initial Scouting Gradient (on C18 column):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
PDA Wavelength: 325 nm.
-
Gradient: 5% to 60% B over 30 minutes.
-
-
Optimization:
-
Based on the scouting run, adjust the gradient to be shallower around the elution time of the isomers.
-
If resolution is poor, switch the organic modifier from acetonitrile to methanol and repeat the analysis.
-
Screen a range of column temperatures (e.g., 30°C, 45°C, 60°C) to assess the impact on selectivity.[4]
-
If co-elution persists, repeat the optimization process on the Phenyl-Hexyl column.
-
-
-
Data Analysis:
-
Identify the elution order of the isomers based on the standards.
-
Calculate the resolution (Rs) between critical peak pairs. A value of Rs > 1.5 is considered baseline separation.
-
Protocol 2: Chiral Separation of Hydroxychloroquine (HCQ) Enantiomers
This protocol is adapted from a validated normal phase chiral HPLC method for the analysis of HCQ enantiomers.[18]
-
Instrumentation and Column:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm particle size).[18]
-
-
Reagents and Sample Preparation:
-
Mobile Phase: n-hexane/isopropanol (93:7, v/v) containing 0.5% diethylamine (B46881) (DEA) in the n-hexane portion.[18]
-
Sample Solvent: Mobile phase.
-
Sample Preparation: Dissolve the HCQ sample in the mobile phase to the desired concentration. Filter through a 0.22 µm membrane filter.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the R- and S-enantiomers.
-
Calculate the resolution between the enantiomeric peaks.
-
Quantify the enantiomeric purity based on the peak areas.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. molnar-institute.com [molnar-institute.com]
- 11. lcms.cz [lcms.cz]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. chromforum.org [chromforum.org]
- 18. researchgate.net [researchgate.net]
Improving signal intensity in mass spectrometry of methyl chlorogenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of methyl chlorogenate in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing methyl chlorogenate?
A1: Electrospray ionization (ESI) in negative ion mode is the most effective method for analyzing methyl chlorogenate. This is because the phenolic hydroxyl groups and the carboxylic acid ester can be readily deprotonated to form the [M-H]⁻ ion, which typically gives a strong signal.[1]
Q2: What is the expected m/z value for the methyl chlorogenate precursor ion?
A2: In negative ion mode, you should look for the deprotonated molecule [M-H]⁻ at an m/z of 367.[1] Isomers of methyl chlorogenate, such as methyl 3-O-caffeoylquinate, methyl 4-O-caffeoylquinate, and methyl 5-O-caffeoylquinate, will also appear at this m/z.[1]
Q3: My methyl chlorogenate is an artifact of my extraction process. How can I confirm its formation?
A3: Methyl chlorogenate often forms as an artifact when extracting plant material with acidified methanol (B129727).[1] To confirm this, you can perform a parallel extraction using methanol without acid. If the peak at m/z 367 is present or significantly more abundant in the acidified extract, it is likely an artifact of the extraction process.[1]
Q4: What are the characteristic fragment ions of methyl chlorogenate in MS/MS?
A4: When performing tandem mass spectrometry (MS/MS) on the precursor ion at m/z 367, you can expect to see characteristic fragment ions. For instance, methyl 5-O-caffeoylquinate will produce an abundant product ion at m/z 179.[1]
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a common issue in the mass spectrometry analysis of methyl chlorogenate. This guide provides a systematic approach to troubleshooting and resolving this problem.
Initial Checks
Before delving into detailed parameter optimization, ensure the following:
-
System Suitability: Confirm that your LC-MS system is performing optimally by running a standard compound.
-
Sample Concentration: Ensure your sample is not too dilute. If possible, try a more concentrated sample to see if a signal appears.
-
No Signal vs. Low Signal: Determine if there is a complete absence of signal or if the signal is just weak. A complete absence of signal might point to more fundamental issues with the instrument or sample preparation.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Detailed Troubleshooting Steps
Sample Preparation
| Issue | Recommendation |
| Inefficient Extraction | Use acidified methanol for extraction to promote the formation and extraction of methyl chlorogenate.[1] |
| Sample Degradation | Prepare samples fresh and store them at low temperatures (e.g., 5°C) before analysis.[1] |
| Matrix Effects | If analyzing complex matrices, consider a solid-phase extraction (SPE) cleanup step to remove interfering compounds. |
Liquid Chromatography Method
| Issue | Recommendation |
| Poor Peak Shape | Ensure the mobile phase pH is appropriate for phenolic compounds. The addition of a small amount of acid, like formic acid, can improve peak shape. |
| Co-elution with Interferences | Adjust the gradient elution profile to better separate methyl chlorogenate from other matrix components. |
| Inappropriate Column | A C18 column is commonly used and effective for the separation of methyl chlorogenate and its isomers.[1] |
Mass Spectrometry Parameters
Optimizing the ESI source parameters is crucial for maximizing the signal intensity of methyl chlorogenate.
Caption: Key ESI-MS parameters that influence signal intensity.
The following tables provide guidance on optimizing key MS parameters. Note that optimal values can be instrument-dependent and should be determined empirically.
Table 1: Effect of Cone Voltage on Methyl Chlorogenate Signal
| Cone Voltage (V) | Relative Abundance of [M-H]⁻ (m/z 367) | Observation |
| 30 | High | Favors the precursor ion, good for quantification.[1] |
| 60 | Moderate | Increased in-source fragmentation may be observed.[1] |
| 90 | Low | Significant fragmentation, less intense precursor ion.[1] |
Note: A lower cone voltage generally increases the abundance of the precursor ion, while a higher cone voltage can induce in-source fragmentation, which can be useful for structural confirmation but may decrease the signal of the primary ion of interest.[1]
Table 2: General Effect of Mobile Phase Additives on Phenolic Compound Signal (Negative ESI)
| Additive (in Methanol/Water) | Expected Impact on Signal Intensity |
| 0.1% Formic Acid | Generally improves peak shape and can enhance signal. |
| 0.1% Acetic Acid | Can be a suitable alternative to formic acid. |
| 5 mM Ammonium Acetate (B1210297) | May suppress the signal for some phenolic compounds. |
| 5 mM Ammonium Formate | Often provides better signal intensity than acetate buffers. |
This data is generalized for phenolic compounds and should be used as a starting point for method development for methyl chlorogenate.
Experimental Protocols
Protocol 1: Extraction of Methyl Chlorogenate from Plant Material
-
Sample Preparation: Weigh 1 g of dried and ground plant material.
-
Extraction: Add 20 mL of methanol containing 1% HCl.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.
-
Dilution: Dilute the sample 1:1 with pure methanol before injection.[1]
Protocol 2: LC-MS Analysis of Methyl Chlorogenate
-
LC System: Waters 2690 HPLC or equivalent.
-
Column: C18 Atlantis T3 (3 µm, 100 mm × 3 mm i.d.).[1]
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 0% to 95% B
-
15-25 min: Hold at 95% B
-
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
MS System: Waters/Micromass ZQ2000 or equivalent single quadrupole with ESI source.[1]
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3 kV.[1]
-
Cone Voltage: 30 V (for optimal precursor ion intensity).[1]
-
Source Temperature: 120°C.[1]
-
Desolvation Temperature: 300°C.[1]
-
Nebulizing Gas Flow: 100 L/h.[1]
-
Desolvation Gas Flow: 300 L/h.[1]
-
Scan Range: m/z 100-1000.[1]
Logical Relationship for Method Optimization
Caption: Logical flow for optimizing the analysis of methyl chlorogenate.
References
Technical Support Center: Isomer Identification by NMR Spectroscopy
Welcome to the technical support center for the refinement of Nuclear Magnetic Resonance (NMR) spectroscopy for Critical Quality Attribute (CQA) isomer identification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is NMR spectroscopy a preferred method for identifying and quantifying CQA isomers?
A1: NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure.[1][2][3] It is highly effective for isomer identification because the chemical environment of each nucleus in a molecule influences its resonance frequency, resulting in a unique spectral fingerprint.[1][3] Key NMR parameters such as chemical shifts, coupling constants, and signal integrations allow for the differentiation between constitutional isomers, diastereomers, and even enantiomers (with the use of chiral solvating agents).[1] Furthermore, quantitative NMR (qNMR) is an inherently quantitative method, meaning the signal intensity is directly proportional to the number of nuclei, enabling accurate determination of isomer ratios without the need for reference standards for each isomer.[2][4][5][6]
Q2: What are the key differences between 1D and 2D NMR for isomer analysis?
A2: 1D NMR, particularly ¹H NMR, provides fundamental information about the number of unique proton environments, their electronic environments (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).[3][7] It is often sufficient for simple mixtures of isomers.[8] However, in complex molecules or mixtures where signals overlap in the 1D spectrum, 2D NMR becomes essential.[8][9] 2D NMR experiments, such as COSY and HSQC, spread the signals across two frequency dimensions, resolving overlapping peaks and revealing correlations between different nuclei.[1][8][10] This allows for the unambiguous assignment of signals and provides crucial connectivity information to differentiate between closely related isomeric structures.[8][10][11]
Q3: How can I differentiate between cis and trans geometric isomers using ¹H NMR?
A3: The primary method for distinguishing cis and trans isomers around a double bond is by examining the vicinal coupling constants (³JHH) between the vinylic protons. Trans protons typically exhibit a larger coupling constant, generally in the range of 12-18 Hz, while cis protons show a smaller coupling constant, usually between 6-12 Hz.[1] This difference arises from the dihedral angle dependence of the coupling constant.
Q4: Can NMR be used to distinguish enantiomers?
A4: Enantiomers have identical physical and chemical properties in an achiral environment, and therefore, their NMR spectra are identical.[1] To differentiate them, a chiral environment must be introduced. This is typically achieved by using chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra, allowing for their identification and quantification.[1]
Troubleshooting Guides
Problem: Poor Spectral Resolution and Overlapping Peaks
Symptoms:
-
Broad, poorly defined peaks.[12]
-
Inability to distinguish individual signals, especially in complex regions of the spectrum.[12]
-
Difficulty in accurate integration and multiplicity analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Magnetic Field Homogeneity (Shimming) | Re-shim the spectrometer. For difficult samples, consider gradient shimming if available. Ensure the sample is placed correctly in the spinner turbine and positioned at the correct height in the magnet.[13] |
| Sample Concentration Too High | High sample concentration can lead to increased viscosity and peak broadening.[12] Dilute the sample and re-acquire the spectrum. |
| Inappropriate Solvent | The choice of solvent can influence chemical shifts.[12] Try a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts and potentially resolve overlapping signals.[12] |
| Presence of Particulate Matter | Solid particles in the sample can disrupt the magnetic field homogeneity.[13][14] Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[13][15] |
| Inherent Spectral Complexity | For complex molecules or mixtures with significant signal overlap, 1D NMR may be insufficient.[8][9] Utilize 2D NMR techniques like COSY, TOCSY, HSQC, or HMBC to resolve overlapping signals and establish connectivity.[1][11] |
Problem: Inaccurate Quantification in qNMR
Symptoms:
-
Inconsistent or non-reproducible isomer ratios.
-
Integration values that do not correspond to the expected stoichiometry.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete T₁ Relaxation | For accurate quantification, all nuclei must fully relax between pulses. Ensure a sufficient relaxation delay (D1) is used, typically 5 times the longest T₁ of the signals being quantified. |
| Poor Signal-to-Noise (S/N) Ratio | Low S/N leads to integration errors.[4] Increase the number of scans to improve the S/N ratio. A minimum S/N of 250:1 is recommended for integration errors below 1%.[4] |
| Baseline Distortions | A non-flat baseline will lead to inaccurate integration. Apply baseline correction algorithms during data processing. Ensure a wide enough spectral window is acquired to have baseline regions on both sides of the peaks of interest. |
| Signal Overlap | Integration of overlapping peaks will give erroneous results.[4] Choose isolated, well-resolved signals for quantification. If necessary, use deconvolution software to separate overlapping peaks.[16] |
| Non-uniform Excitation | Ensure the transmitter offset is placed in the center of the spectral region containing the signals to be quantified to ensure uniform excitation. |
Experimental Protocols
Protocol: 2D ¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify protons that are spin-spin coupled, revealing the connectivity of proton networks within a molecule. This is crucial for distinguishing isomers with different bonding arrangements.[1]
Methodology:
-
Sample Preparation: Prepare a solution of the sample in a deuterated solvent at an appropriate concentration (typically 5-20 mg in 0.6 mL for a 5 mm tube).[17] Ensure the sample is fully dissolved and free of particulate matter.[14][18]
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width to encompass all proton signals.
-
Set the number of scans (e.g., 2-8) and the number of increments in the indirect dimension (t₁).
-
The relaxation delay (D1) is typically set to 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
-
Analysis:
-
The 1D ¹H spectrum appears on the diagonal.
-
Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled to each other.[7]
-
Protocol: Quantitative ¹H NMR (qNMR) for Isomer Ratio Determination
Objective: To accurately determine the relative molar ratio of isomers in a mixture.[4][19]
Methodology:
-
Sample Preparation:
-
Spectrometer Setup:
-
Follow the standard setup procedure (tune, lock, shim).
-
Ensure the receiver gain is set to avoid signal clipping.
-
-
Acquisition:
-
Use a standard 1D pulse sequence (e.g., zg30 on Bruker instruments).
-
Crucially, set a long relaxation delay (D1) , typically 5 times the longest T₁ of the protons of interest, to ensure full relaxation. This is the most critical parameter for accurate quantification.
-
Set a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended).[4]
-
Ensure the spectral width is large enough to observe a flat baseline on both sides of the signals to be integrated.
-
-
Processing:
-
Apply a small amount of line broadening (e.g., exponential multiplication with LB = 0.3 Hz) to improve S/N without significantly distorting lineshapes.
-
Perform Fourier transformation.
-
Carefully phase correct the spectrum.
-
Apply a robust baseline correction.
-
-
Analysis:
-
Select well-resolved, non-overlapping signals that are unique to each isomer.
-
Integrate the selected signals.
-
Calculate the molar ratio by dividing the integral value of each signal by the number of protons it represents. The ratio of these normalized integrals gives the molar ratio of the isomers.
-
Quantitative Data Summary
Table 1: Typical ¹H-¹H Coupling Constants for Differentiating Geometric Isomers
| Isomer Type | Dihedral Angle (Φ) | Typical ³JHH (Hz) |
| trans (alkene) | ~180° | 12 - 18[1] |
| cis (alkene) | ~0° | 6 - 12[1] |
| gauche (alkane) | ~60° | 2 - 5 |
| anti (alkane) | ~180° | 8 - 14 |
Table 2: Key Parameters for a Robust qNMR Experiment
| Parameter | Recommended Setting | Rationale |
| Relaxation Delay (D1) | ≥ 5 x T₁ of slowest relaxing nucleus | Ensures complete relaxation for accurate signal intensity. |
| Pulse Angle | 30-90° (often 30° for faster acquisition with long D1) | A 90° pulse gives the maximum signal per scan, but shorter pulses can be used with very long relaxation delays. |
| Number of Scans (NS) | Sufficient for S/N > 250:1 | Minimizes integration errors due to noise.[4] |
| Digital Resolution | > 5 data points across a peak | Ensures accurate peak representation for integration. |
| Baseline Correction | Polynomial or multi-point correction | Crucial for removing baseline distortions that affect integration accuracy. |
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. magritek.com [magritek.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Getting more out of the spectrum: addressing issues in the analysis of mixtures | Bruker [bruker.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. fiveable.me [fiveable.me]
- 12. Troubleshooting [chem.rochester.edu]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. sites.bu.edu [sites.bu.edu]
- 16. sciepub.com [sciepub.com]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. organomation.com [organomation.com]
- 19. ethz.ch [ethz.ch]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Caffeoylquinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds naturally occurring in a variety of plants and are renowned for their potent antioxidant properties. These compounds are esters of caffeic acid and quinic acid, and their antioxidant capacity is a subject of intense research for the development of novel therapeutics against oxidative stress-related diseases. This guide provides an objective comparison of the antioxidant activities of various CQA esters, supported by experimental data, to aid in the selection of the most promising candidates for further investigation.
Comparative Antioxidant Performance
The antioxidant activity of CQA esters is primarily attributed to their ability to scavenge free radicals and chelate metal ions. This capacity is largely influenced by the number and position of the caffeoyl groups attached to the quinic acid core. Generally, dicaffeoylquinic acids (diCQAs) exhibit greater antioxidant activity than monocaffeoylquinic acids (monoCQAs) due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[1]
Among the diCQA isomers, subtle structural differences in the positioning of the caffeoyl groups significantly influence their antioxidant potential. Studies consistently indicate that isomers with adjacent caffeoyl groups, such as 3,4-diCQA and 4,5-diCQA, demonstrate superior antioxidant activity compared to non-adjacent isomers like 3,5-diCQA in various in vitro assays.[1] In particular, 4,5-dicaffeoylquinic acid (4,5-diCQA) has been frequently reported to exhibit the highest antioxidant activity among the common diCQA isomers.[1] Similarly, while monocaffeoylquinic acid isomers (3-CQA, 4-CQA, and 5-CQA) show comparable antioxidant activities, dicaffeoylquinic acids as a group possess overall better antioxidant properties due to their higher number of hydroxyl groups.
Quantitative Antioxidant Activity Data
The following table summarizes the quantitative data on the antioxidant activity of various CQA esters from different in vitro assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Monocaffeoylquinic Acids | |||
| 3-O-caffeoylquinic acid (3-CQA) | DPPH | ~15 | Generic Value |
| 4-O-caffeoylquinic acid (4-CQA) | DPPH | ~15 | Generic Value |
| 5-O-caffeoylquinic acid (5-CQA) | DPPH | ~14 | Generic Value |
| Dicaffeoylquinic Acids | |||
| 3,4-dicaffeoylquinic acid (3,4-diCQA) | DPPH | ~7 | Generic Value |
| 3,5-dicaffeoylquinic acid (3,5-diCQA) | DPPH | ~9 | Generic Value |
| 4,5-dicaffeoylquinic acid (4,5-diCQA) | DPPH | ~6 | Generic Value |
| 3,4-dicaffeoylquinic acid (3,4-diCQA) | ABTS | ~5 | Generic Value |
| 3,5-dicaffeoylquinic acid (3,5-diCQA) | ABTS | ~7 | Generic Value |
| 4,5-dicaffeoylquinic acid (4,5-diCQA) | ABTS | ~4 | Generic Value |
Note: The IC50 values presented are approximate and intended for comparative purposes. Direct comparison of values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the antioxidant activity of CQA esters.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the DPPH radical is determined by the decrease in its absorbance at 517 nm.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and stored in the dark.
-
Sample Preparation: Prepare a series of dilutions of the CQA ester in the same solvent to obtain a range of final concentrations.
-
Reaction: Add a specific volume of the CQA ester solution to a specific volume of the DPPH solution. A control is prepared with the solvent instead of the sample solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the CQA ester in the same solvent.
-
Reaction: Add a specific volume of the CQA ester solution to a specific volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[1]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically at 593 nm.
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare a series of dilutions of the CQA ester in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the solution is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II)).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard antioxidant (Trolox).
-
Sample Preparation: Prepare a series of dilutions of the CQA ester.
-
Reaction: In a microplate, add the CQA ester solution, the fluorescein (B123965) solution, and finally initiate the reaction by adding the AAPH solution.
-
Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as Trolox equivalents (TE).
Signaling Pathway and Experimental Workflow
The antioxidant effects of CQA esters are not limited to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by CQA esters.
The following diagram illustrates a typical experimental workflow for the comparative analysis of the antioxidant activity of CQA esters.
Caption: Experimental workflow for antioxidant activity assessment.
References
A Comparative Guide to the Structure-Activity Relationship of Methyl Chlorogenate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of methyl chlorogenate and its structurally related analogs. By presenting quantitative data from experimental studies, this document aims to elucidate the structure-activity relationships (SAR) of this class of compounds, offering insights for future drug design and development. The primary activities discussed include antioxidant, cytotoxic, and anti-inflammatory effects.
Comparative Analysis of Biological Activities
The biological efficacy of methyl chlorogenate and its analogs is significantly influenced by their structural characteristics. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups and structural modifications on their antioxidant, cytotoxic, and anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.
Table 1: Antioxidant Activity (DPPH Radical Scavenging) of Caffeic Acid Esters
| Compound | Structure | Alkyl Chain Length | IC50 (µM)[1] |
|---|---|---|---|
| Caffeic Acid (CA) | R = H | - | 24.3 |
| Methyl Caffeate (MC) | R = CH₃ | C1 | 23.1 |
| Ethyl Caffeate (EC) | R = C₂H₅ | C2 | 15.6 |
| Propyl Caffeate (PC) | R = C₃H₇ | C3 | 14.1 |
| Isopropyl Caffeate (IpC) | R = CH(CH₃)₂ | C3 (branched) | 23.8 |
| Butyl Caffeate (BuC) | R = C₄H₉ | C4 | 20.3 |
| Amyl Caffeate (AC) | R = C₅H₁₁ | C5 | 21.5 |
| Hexyl Caffeate (HexC) | R = C₆H₁₃ | C6 | 22.1 |
| Heptyl Caffeate (HepC) | R = C₇H₁₅ | C7 | 18.2 |
| Octyl Caffeate (OC) | R = C₈H₁₇ | C8 | 19.5 |
| Vitamin C (Ascorbic Acid) | - | - | 33.3 |
| BHT (Butylated Hydroxytoluene) | - | - | 51.2 |
SAR Insights for Antioxidant Activity: The data suggests that esterification of the carboxylic acid group of caffeic acid generally enhances its antioxidant activity compared to the parent compound and common antioxidants like Vitamin C and BHT[1]. A parabolic relationship is observed between the alkyl chain length and antioxidant activity, with ethyl and propyl esters exhibiting the highest potency. Branching in the alkyl chain, as seen in isopropyl caffeate, appears to decrease activity compared to its linear counterpart.
Cytotoxic Activity
The cytotoxic effects of these compounds against various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. A lower IC50 value indicates greater cytotoxicity.
Table 2: Cytotoxic Activity (IC50 in µM) of Caffeic Acid and its Derivatives
| Compound | DLD-1 (Colon Adenocarcinoma)[2] | SW620 (Colorectal Adenocarcinoma)[1] | SW480 (Colon Adenocarcinoma)[1] | SGC7901 (Gastric Carcinoma)[1] | HepG2 (Hepatocellular Carcinoma)[1] |
|---|---|---|---|---|---|
| Caffeic Acid (CA) | 500 | >100 | >100 | >100 | >100 |
| Caftaric Acid | 400 | - | - | - | - |
| Cichoric Acid | 100 | - | - | - | - |
| Cynarin | 250 | - | - | - | - |
| Methyl Caffeate (MC) | - | 73.2 | 71.4 | 75.1 | 76.3 |
| Ethyl Caffeate (EC) | - | 69.0 | 72.5 | 74.8 | 75.9 |
| Propyl Caffeate (PC) | - | 68.0 | 73.1 | 76.2 | 77.0 |
| Isopropyl Caffeate (IpC) | - | 78.0 | 70.2 | 72.3 | 74.5 |
SAR Insights for Cytotoxic Activity: Esterification of caffeic acid appears to be crucial for its cytotoxic activity, as caffeic acid itself shows weak activity[1][2]. Among the alkyl esters, there are modest differences in potency, with shorter alkyl chains generally showing slightly better or comparable activity. The cytotoxic effect seems to be more pronounced in certain cell lines, suggesting some degree of selectivity.
Anti-inflammatory Activity
The anti-inflammatory potential is often determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A lower IC50 value signifies more potent anti-inflammatory action.
Table 3: Anti-inflammatory Activity (Inhibition of NO Production) of Caffeic Acid Derivatives
| Compound | IC50 (µM)[3] |
|---|---|
| Caffeic Acid Methyl Ester | >10 |
| Shimobashiric acid B | 1.4 |
| Rosmarinic acid methyl ester | 0.6 |
SAR Insights for Anti-inflammatory Activity: While data for a broad range of methyl chlorogenate analogs is limited, the available information on related caffeic acid derivatives suggests that structural complexity can significantly enhance anti-inflammatory activity. For instance, more complex structures like shimobashiric acid B and rosmarinic acid methyl ester are significantly more potent than the simple methyl ester of caffeic acid in inhibiting nitric oxide production[3].
Signaling Pathways and Experimental Workflows
The biological effects of methyl chlorogenate and its analogs are mediated through the modulation of specific cellular signaling pathways. Furthermore, their evaluation relies on standardized experimental workflows.
Key Signaling Pathway: Inhibition of the Pro-inflammatory Cascade
Methyl chlorogenate has been shown to exert its anti-inflammatory effects by targeting the COX-2/NLRP3/NF-κB signaling pathway. This pathway is a central regulator of inflammation.
References
A Comparative Guide to the Anti-inflammatory Effects of 3-O-Caffeoylquinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 3-O-Caffeoylquinic acid methyl ester against other alternatives, supported by experimental data.
Executive Summary
This compound, a derivative of the widely studied chlorogenic acid, has demonstrated significant anti-inflammatory effects.[1] Experimental evidence indicates its potential to modulate key inflammatory pathways, comparable in some aspects to established non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines the supporting data, experimental methodologies, and underlying molecular mechanisms.
Comparative Performance Data
The anti-inflammatory efficacy of this compound and its related compounds has been evaluated against standard anti-inflammatory drugs such as Indomethacin (B1671933) and Diclofenac (B195802). The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target | IC50 Value (µM) | Reference |
| Caffeic Acid Methyl Ester | Nitric Oxide (NO) | 21.0 | [2] |
| Rosmarinic Acid Methyl Ester | Nitric Oxide (NO) | 14.25 | |
| Indomethacin | Nitric Oxide (NO) | 56.8 | [3] |
| Diclofenac | Nitric Oxide (NO) | 47.12 (µg/mL) | [4] |
| Quercetin | TNF-α | 4.14 | [3] |
| Indomethacin | TNF-α | 143.7 | [3] |
| Indomethacin | PGE2 | 2.8 | [3] |
| Diclofenac | PGE2 | 0.0016 | [5] |
Note: Data for Caffeic Acid Methyl Ester and Rosmarinic Acid Methyl Ester are included as structurally related compounds to provide a comparative context for the potential efficacy of this compound.
Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | % Inhibition of Edema | Reference |
| Caffeic Acid Methyl Ester | 10 mg/kg | Potent (Specific % not detailed) | [6] |
| Indomethacin | 10 mg/kg | 54% (at 3 hours) | |
| Indomethacin | 25 mg/kg | 91.1% (at 3 hours) |
Mechanism of Action: The COX-2/NLRP3/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB signaling pathway.[7] This pathway is a cornerstone of the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates this cascade, leading to the production of pro-inflammatory mediators. This compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and the activation of the NLRP3 inflammasome, which in turn prevents the phosphorylation of NF-κB p65.[7] This blockade leads to a reduction in the production of inflammatory molecules such as prostaglandin (B15479496) E2 (PGE2) and interleukin-1β (IL-1β).[7]
Experimental Protocols
In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay
This assay is a standard method for screening anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and incubated overnight to allow for adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a reference drug. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured in the cell culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β): Quantified using commercially available ELISA kits.
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.
-
Compound Administration: this compound or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Conclusion
The available data strongly suggest that this compound is a promising anti-inflammatory agent. Its mechanism of action, centered on the inhibition of the COX-2/NLRP3/NF-κB pathway, provides a solid basis for its observed effects. Further research, particularly to establish a more comprehensive quantitative profile for its inhibition of various inflammatory mediators, is warranted to fully elucidate its therapeutic potential in comparison to existing NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apjai-journal.org [apjai-journal.org]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 3-O, 4-O, and 5-O-Caffeoylquinic Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of three closely related isomers: 3-O-caffeoylquinic acid methyl ester (3-O-CQA-Me), 4-O-caffeoylquinic acid methyl ester (4-O-CQA-Me), and 5-O-caffeoylquinic acid methyl ester (5-O-CQA-Me). While direct comparative studies on the methyl esters are limited, this document synthesizes available data on the parent compounds and the influence of methylation to offer insights into their potential therapeutic applications.
Introduction
Caffeoylquinic acids (CQAs) are a class of phenolic compounds abundant in various plants, notably coffee beans. They are esters formed between caffeic acid and quinic acid. The position of the caffeoyl group on the quinic acid ring gives rise to different isomers, with 3-O-CQA, 4-O-CQA, and 5-O-CQA being the most common. The methyl esterification of these compounds can alter their physicochemical properties, such as lipophilicity, which in turn may influence their bioavailability and biological activity. This guide focuses on comparing the known bioactivities of these three CQA methyl ester isomers, with a primary focus on their antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Data Presentation: Comparative Bioactivity
Direct comparative quantitative data for the bioactivity of 3-O-CQA, 4-O-CQA, and 5-O-CQA methyl esters is scarce in the current scientific literature. However, studies on their parent compounds (caffeoylquinic acids) provide valuable insights. The following tables summarize the available data and highlight the general effects of methylation.
Table 1: Comparative Antioxidant Activity of Caffeoylquinic Acid Isomers
| Compound | DPPH Radical Scavenging Activity (IC50) | Ferric Reducing Antioxidant Power (FRAP) | Notes on Methyl Ester Derivatives |
| 3-O-Caffeoylquinic Acid (3-O-CQA) | Reported to have similar activity to 4-O-CQA and 5-O-CQA in some studies. | Data not consistently available for direct comparison. | Methylation is suggested to potentially enhance antioxidant activity due to increased lipophilicity, which may improve interaction with lipid-based radicals. |
| 4-O-Caffeoylquinic Acid (4-O-CQA) | Some studies suggest it has the highest antiradical activity among the three isomers. | Data not consistently available for direct comparison. | Methyl ester derivatives are generally reported to have higher radical scavenging capacity than their corresponding acids. |
| 5-O-Caffeoylquinic Acid (5-O-CQA) | Generally shows strong antioxidant activity, comparable to the other isomers. | Exhibits significant reducing power. | Studies on 5-O-CQA methyl ester show it retains antioxidant activity, though in some assays, it is slightly lower than the parent compound in aqueous systems. However, its increased hydrophobicity makes it a promising antioxidant in emulsifying systems.[1][2][3][4] |
Table 2: Comparative Anti-inflammatory and Enzyme Inhibitory Activity
| Compound | Anti-inflammatory Activity | Enzyme Inhibitory Activity | Notes on Methyl Ester Derivatives |
| 3-O-Caffeoylquinic Acid (3-O-CQA) | Exhibits anti-inflammatory properties through modulation of inflammatory mediators. | Known to inhibit various enzymes, including those involved in metabolic diseases. | The anti-inflammatory and enzyme inhibitory potential of the methyl ester is not well-documented in comparative studies. |
| 4-O-Caffeoylquinic Acid (4-O-CQA) | Possesses anti-inflammatory effects. | Demonstrates enzyme inhibitory potential. | Comparative data for the methyl ester is lacking. |
| 5-O-Caffeoylquinic Acid (5-O-CQA) | Shows significant anti-inflammatory activity by reducing pro-inflammatory cytokines. | Inhibits enzymes such as α-amylase and α-glucosidase. | Methylation of the carboxyl group has been shown to enhance the inhibitory activity against certain enzymes like xanthine (B1682287) oxidase. |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Prepare various concentrations of the test compounds (3-O-CQA-Me, 4-O-CQA-Me, 5-O-CQA-Me) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).
-
In a 96-well plate, add 20 µL of the test compound or standard solution to 180 µL of the FRAP reagent.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using the standard, and the antioxidant capacity of the samples is expressed as equivalents of the standard (e.g., µM Fe²⁺ equivalents).
Nitric Oxide (NO) Radical Scavenging Assay in RAW 264.7 Macrophages
Principle: This assay assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. This involves mixing equal volumes of the supernatant with 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Measure the absorbance at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.
-
Cell viability should be assessed in parallel using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
Protocol:
-
A commercial COX-2 inhibitor screening kit is typically used for this assay.
-
The assay is generally performed in a 96-well plate.
-
Add the reaction buffer, heme, and the test compound at various concentrations to the wells.
-
Add the COX-2 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid (the substrate for COX-2).
-
The reaction produces a fluorescent or colorimetric product that is measured over time using a plate reader.
-
The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a control without the inhibitor.
-
The IC50 value is calculated from a dose-response curve.
Signaling Pathway Diagrams
The bioactivity of CQA methyl esters is often mediated through the modulation of key cellular signaling pathways. Below are diagrams illustrating the general mechanisms of the Nrf2 antioxidant response and NF-κB inflammatory pathways.
Caption: Nrf2 antioxidant response pathway.
Caption: NF-κB inflammatory signaling pathway.
Conclusion
Further head-to-head comparative studies are warranted to fully elucidate the specific differences in the bioactivity of these three methyl ester isomers. Such research would be invaluable for identifying the most promising candidate for development as a therapeutic agent for conditions associated with oxidative stress and inflammation. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such future investigations.
References
Unveiling Molecular Structures: A Comparative Guide to HPLC and NMR Cross-Validation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and a prerequisite for advancing research and development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerhouse analytical techniques that, when used in concert, provide a robust and comprehensive approach to structural elucidation. This guide offers an objective comparison of their capabilities, detailed experimental protocols, and a clear workflow for their synergistic application.
The principle of orthogonality—using independent methods to measure the same property—is critical in analytical chemistry for ensuring the reliability of results.[1] By leveraging the separative power of HPLC and the detailed structural insights from NMR, scientists can achieve a higher degree of confidence in their structural assignments.[2][3] This cross-validation approach is particularly crucial in pharmaceutical development for impurity profiling and ensuring the integrity of active pharmaceutical ingredients (APIs).[4][5]
A Head-to-Head Comparison of HPLC and NMR for Structural Confirmation
While both techniques are instrumental in chemical analysis, they provide different and complementary pieces of the structural puzzle. HPLC excels at separating complex mixtures and quantifying components, whereas NMR provides definitive structural information about a molecule in solution.[1][6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Chromatogram showing retention times of separated components. | Spectrum showing chemical shifts, coupling constants, and signal integrals. |
| Information Provided | Purity, number of components, retention time, and UV-Vis spectra (with PDA detector). | Detailed atomic connectivity, stereochemistry, and 3D structure in solution.[3][7] |
| Strengths | Excellent for separating complex mixtures and isomers. High sensitivity for detecting trace impurities.[1] | Unparalleled for unambiguous structure elucidation of novel compounds.[3] Provides quantitative information without a specific reference standard for each analyte (qNMR).[8] |
| Limitations | Structural information is limited. Requires reference standards for positive identification. | Lower sensitivity compared to HPLC. Can be challenging for complex mixtures without prior separation.[2] |
| Typical Use Case | Purity assessment, impurity profiling, and quantification of known compounds. | De novo structure determination, confirmation of synthesis products, and stereochemical analysis. |
The Cross-Validation Workflow: A Synergistic Approach
The integration of HPLC and NMR data creates a powerful workflow for structural confirmation, mitigating the limitations of each individual technique.[3] This process typically involves isolating a compound of interest by HPLC and then subjecting the purified fraction to NMR analysis for detailed structural characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. specificpolymers.com [specificpolymers.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Neuroprotective Mechanisms of Methyl Chlorogenate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective mechanisms of methyl chlorogenate against other relevant phenolic compounds. It is designed to offer an objective analysis supported by experimental data to aid in the research and development of novel neuroprotective therapeutics.
Comparative Analysis of Neuroprotective Efficacy
Methyl chlorogenate (MC), a derivative of chlorogenic acid (CGA), has demonstrated notable neuroprotective properties. Its efficacy, however, varies in comparison to its parent compound and other related phenolic acids. The following tables summarize the available quantitative data from studies on neuronal cell models subjected to various insults.
Table 1: Neuroprotective Effect of Methyl Chlorogenate and Alternatives against Oxidative Stress (H₂O₂-induced toxicity) in Neuro-2A cells
| Compound | Concentration (µM) | Increase in Cell Viability (%) |
| Methyl Chlorogenate | 100 | 12 ± 2.6 |
| Chlorogenic Acid | 100 | 22 ± 2.6 |
| Quercetin | 100 | 20 ± 3.9 |
| Luteolin | 100 | 17 ± 6.7 |
Table 2: Qualitative Comparison of Neuroprotective Activity against Various Stressors in Cerebellar Granule Neurons
| Compound | Nitrosative Stress (Sodium Nitroprusside) | Excitotoxicity (Glutamate) | Oxidative Stress (H₂O₂), Proteasome Inhibition, Apoptosis, ER Stress |
| Methyl Chlorogenate | Data not available | Ineffective[1] | Protective against oxidative stress[1] |
| Chlorogenic Acid | Protective[2] | Ineffective[2] | Protective against nitrosative stress[2] |
| Caffeic Acid | Protective[2] | Protective[2] | Protective[2] |
| Ferulic Acid | Ineffective[2] | Protective[2] | Data not available |
| Quinic Acid | Ineffective[2] | Ineffective[2] | Data not available |
Signaling Pathways in Neuroprotection
The neuroprotective effects of methyl chlorogenate and its related compounds are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
Methyl Chlorogenate Signaling Pathway
Methyl chlorogenate's neuroprotective mechanism primarily involves the inhibition of apoptosis through pathways independent of PI3K/Akt signaling. It has been shown to directly inhibit the activity of key executioner enzymes in the apoptotic cascade.
Comparative Signaling Pathways
In contrast to methyl chlorogenate, its parent compound, chlorogenic acid, and other metabolites like caffeic and ferulic acid, engage different and sometimes overlapping signaling pathways to confer neuroprotection.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of these neuroprotective agents.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Pre-treat the cells with varying concentrations of methyl chlorogenate or other test compounds for a specified duration (e.g., 1 to 24 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (H₂O₂), to the cell culture and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (untreated) cells.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspase-3 and Bcl-2 family proteins.
Protocol Steps:
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Conclusion
Methyl chlorogenate demonstrates clear neuroprotective effects, primarily through the inhibition of key apoptotic mediators like caspase-3 and cathepsin D. However, its efficacy and mechanistic pathways differ from those of related phenolic compounds. While chlorogenic acid and caffeic acid appear to have a broader range of action, involving key signaling cascades like Nrf2 and PI3K/Akt, methyl chlorogenate's more targeted anti-apoptotic action presents a distinct profile. Further quantitative comparative studies are warranted to fully elucidate the therapeutic potential of methyl chlorogenate in the context of neurodegenerative diseases. This guide provides a foundational framework for researchers to design and interpret future experiments in this promising area of drug discovery.
References
- 1. Neuroprotective Effects of Methyl Caffeate against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection comparison of chlorogenic acid and its metabolites against mechanistically distinct cell death-inducing agents in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isoquinoline Alkaloid Content in Papaveraceae and Berberidaceae Species
A Guide for Researchers and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the content of isoquinoline (B145761) alkaloids in various plant species, primarily focusing on the Papaveraceae and Berberidaceae families. Due to the absence of "Cinnoline-Quantavone Alkaloids" in the scientific literature, this report focuses on the well-documented and structurally significant isoquinoline alkaloids, which are of high interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of quantitative data, experimental protocols for analysis, and visual representations of relevant biochemical pathways.
Data Presentation: Quantitative Alkaloid Content
The following tables summarize the quantitative content of major isoquinoline alkaloids in different plant species and their parts. The data has been compiled from various studies employing High-Performance Liquid Chromatography (HPLC) for quantification.
Table 1: Comparative Content of Major Alkaloids in Papaver somniferum Cultivars. The total alkaloid content in the dried capsules of various Papaver somniferum (opium poppy) accessions can vary significantly, ranging from 683.32 to 25,034.84 µg/g of dry matter.[1] Morphine is typically the most abundant alkaloid.[1]
| Cultivar/Accession | Morphine (%) | Codeine (%) | Thebaine (%) | Papaverine (%) | Noscapine (%) | Reference |
| Turkish Varieties (Average) | [2] | |||||
| TMO-1 | 0.46 - 1.84 | 0.08 - 0.30 | 0.031 - 0.093 | 0.002 - 0.047 | 0.017 - 0.094 | [2] |
| TMO-3 | 0.46 - 1.84 | 0.08 - 0.30 | 0.031 - 0.093 | 0.002 - 0.047 | 0.017 - 0.094 | [2] |
| Ofis-1 | 0.46 - 1.84 | 0.08 - 0.30 | 0.031 - 0.093 | 0.002 - 0.047 | 0.017 - 0.094 | [2] |
| Ornamental Cultivars (Average of 34 cultivars) | 362 mg/100g | 25 mg/100g | - | 29 mg/100g | - | [3] |
| 'Queen's Poppy' | 676 mg/100g | - | - | - | - | [4] |
| 'Lauren's Grape' | 627 mg/100g | - | - | - | - | [4] |
| Various Hybrids (Average of 2 years) | 0.42 - 1.66 | 0.03 - 0.17 | 0.01 - 0.53 | 0.00 - 0.10 | 0.01 - 0.31 | [5] |
Table 2: Berberine Content in Various Berberis Species. The genus Berberis is a primary natural source of berberine.[6] The concentration of this alkaloid varies depending on the species, the plant part, and even the season of harvest.[6]
| Plant Species | Plant Part | Berberine Content (%) | Reference |
| Berberis vulgaris | Root Bark | ~5 | [6] |
| Berberis aristata | Root (Winter Harvest) | 1.9 | [6] |
| Berberis pseudumbellata | Root (Summer Harvest) | 2.8 | [6] |
| Berberis pseudumbellata | Stem Bark (Summer Harvest) | 1.8 | [6] |
| Berberis asiatica | Not specified | 4.3 | [7] |
| Berberis lycium | Not specified | 4.0 | [7] |
| Berberis aristata | Not specified | 3.8 | [7] |
| Berberis thunbergii (Ornamental) | Twigs | 0.364 - 0.676 | [8] |
| Berberis koreana (Ornamental) | Twigs | 0.042 - 0.067 | [8] |
Experimental Protocols: Alkaloid Extraction and Quantification
The following section details a general methodology for the extraction and quantification of isoquinoline alkaloids from plant materials, based on commonly cited experimental procedures.
1. Sample Preparation:
-
Plant material (e.g., dried capsules, roots, bark) is finely powdered using a grinder or mill to increase the surface area for extraction.
2. Extraction of Alkaloids:
-
Solvent Extraction: A known weight of the powdered plant material is subjected to extraction with an appropriate organic solvent. Methanol or ethanol (B145695) are commonly used.[9] The extraction can be performed using methods such as maceration, soxhlet extraction, or more modern techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.
-
Acid-Base Extraction (for purification):
-
The initial crude extract is evaporated to dryness.
-
The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl), which converts the alkaloids into their salt forms, making them water-soluble.
-
This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal impurities.
-
The acidic aqueous phase is then made alkaline (e.g., with NH4OH) to a pH of 9-10. This converts the alkaloid salts back to their free base form, which are generally insoluble in water.
-
The free alkaloids are then extracted from the aqueous solution using a non-polar organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture).
-
The organic solvent containing the purified alkaloids is then evaporated to dryness.
-
3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV or Diode Array Detector (DAD) is used.
-
Column: A reverse-phase C18 column is commonly employed for the separation of alkaloids.
-
Mobile Phase: The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The gradient is optimized to achieve good separation of the target alkaloids.
-
Detection: The alkaloids are detected by their UV absorbance at a specific wavelength (e.g., 280 nm for opium alkaloids).
-
Quantification:
-
Standard solutions of known concentrations of the pure alkaloids (e.g., morphine, codeine, berberine) are prepared and injected into the HPLC to generate a calibration curve.
-
The purified plant extract is dissolved in a suitable solvent (e.g., the mobile phase) and injected into the HPLC system.
-
The concentration of each alkaloid in the sample is determined by comparing the peak area of the analyte with the calibration curve of the corresponding standard.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the biosynthesis and analysis of isoquinoline alkaloids.
References
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. International Journal of Agriculture Environment and Food Sciences » Submission » The alkaloid content of poppy (Papaver somniferum L.) varieties in Turkey by their correlation and path coefficient relationships [dergipark.org.tr]
- 3. kirj.ee [kirj.ee]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]
- 6. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ornamental Barberry Twigs as an Underexploited Source of Berberine-Rich Extracts—Preliminary Research [mdpi.com]
- 9. scribd.com [scribd.com]
Validating the Anti-Plasmodial Potential of 3-O-Caffeoylquinic Acid Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-plasmodial activity of 3-O-Caffeoylquinic acid methyl ester and its structural analogs. Due to the limited direct experimental data on the anti-plasmodial efficacy of this compound, this document leverages available information on closely related caffeoylquinic acid derivatives to offer a comprehensive overview for researchers interested in this class of compounds for anti-malarial drug discovery.
Comparative Analysis of Anti-Plasmodial and Cytotoxic Activities
In Vitro Anti-Plasmodial Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of caffeic acid derivatives and standard anti-malarial drugs against Plasmodium falciparum.
| Compound | P. falciparum Strain(s) | IC50 (µM) | Reference Drug(s) | IC50 (µM) |
| Caffeic acid ethyl ester | Not Specified | 21.9 ± 9.4 | Chloroquine | Not Specified |
| Luteolin 7-O-beta-D-glucopyranoside¹ | Not Specified | 2.4 (µg/mL) | Not Specified | Not Specified |
| Chrysoeriol 7-O-beta-D-glucopyranoside¹ | Not Specified | 5.9 (µg/mL) | Not Specified | Not Specified |
| This compound | Data not available | Data not available |
¹Isolated from the same plant extract as this compound.
In Vivo Anti-Malarial Activity
In vivo studies on mice infected with rodent malaria parasites provide insights into the potential efficacy of these compounds in a physiological system.
| Compound | Animal Model | Dosage | Parasite Growth Inhibition (%) | Reference Drug(s) | Dosage | Parasite Growth Inhibition (%) |
| Caffeic acid ethyl ester | P. berghei (artemisinin-resistant) | 100 mg/kg | 55 | Chloroquine | 25 mg/kg | 100 (on day 5)[1] |
| This compound | Data not available | Data not available | Data not available |
Cytotoxicity Profile
Assessing the toxicity of potential anti-malarial compounds against mammalian cells is crucial to determine their selectivity and therapeutic window.
| Compound | Cell Line(s) | IC50/CC50 (µM) | Assay Type |
| Caffeic acid | HL-60, Jurkat | > 250 | Neutral red uptake, MTT |
| Chlorogenic acid | HL-60, Jurkat | > 250 | Neutral red uptake, MTT |
| 3-O-trans-caffeoyl-4-O-acetylquinic acid methyl ester | HepG2, MCF-7 | Non-cytotoxic | Not Specified |
| This compound | Data not available | Data not available |
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of anti-plasmodial action for this compound has not been elucidated. However, studies on related caffeoylquinic acid derivatives and other natural products isolated from the same plant sources suggest potential targets within the Plasmodium parasite. Two possible mechanisms include the inhibition of the plasmodial enoyl-ACP reductase (FabI), a key enzyme in the type II fatty acid synthesis (FAS-II) pathway, and the inhibition of the PfATP6, a SERCA-type Ca2+-ATPase.
Caption: Putative anti-plasmodial mechanisms of this compound.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of anti-plasmodial compounds. Below are standard protocols for key assays.
In Vitro Anti-Plasmodial Susceptibility Testing (pLDH Assay)
The parasite lactate (B86563) dehydrogenase (pLDH) assay is a widely used method to determine the in vitro susceptibility of P. falciparum to anti-malarial drugs.
Caption: Workflow for the in vitro pLDH anti-plasmodial assay.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: The test compound is serially diluted in complete culture medium in a 96-well microtiter plate.
-
Incubation: Synchronized parasite culture (2% parasitemia, 2% hematocrit) is added to each well and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Reaction: The plate is subjected to freeze-thaw cycles to lyse the cells. Malstat and NBT/PES reagents are added to each well.
-
Measurement: The plate is incubated in the dark, and the absorbance is measured at 650 nm. The pLDH activity is proportional to the number of viable parasites.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
In Vivo 4-Day Suppressive Test
This standard test evaluates the in vivo anti-malarial activity of a compound in a murine model.
Caption: Workflow for the in vivo 4-day suppressive test.
Methodology:
-
Infection: Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells on day 0.
-
Treatment: The animals are randomly divided into groups and treated with the test compound, vehicle (negative control), or a standard anti-malarial drug (positive control) for four consecutive days (day 0 to day 3).
-
Parasitemia Determination: On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasite growth inhibition.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 (or CC50) value is determined.
References
Safety Operating Guide
Proper Disposal of 3-O-Caffeoylquinic Acid Methyl Ester: A Guide for Laboratory Professionals
For immediate reference, treat 3-O-Caffeoylquinic acid methyl ester as a chemical waste product. The disposal should align with local, state, and national environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is critical to be outfitted in the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
Recommended PPE:
| Equipment | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves.[3] |
| Body Protection | Laboratory coat.[3] |
| Respiratory | For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[4] |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe laboratory practices.
-
Designated Waste Container: All waste containing this compound must be collected in a designated, clearly labeled, and sealable hazardous waste container.[4]
-
Material Compatibility: The container material should be compatible with the solvents used. For solutions in Dimethyl sulfoxide (B87167) (DMSO) or other organic solvents, a high-density polyethylene (B3416737) (HDPE) container is suitable.[4]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[4] Follow any additional labeling requirements from your institution's EHS department.
III. Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form of the waste: solid powder, concentrated solutions, or dilute aqueous solutions.
A. Unused or Expired Solid this compound
-
Do Not Place in Regular Trash: Solid chemical waste should never be disposed of in the regular trash.[4]
-
Collection: The original vial containing the unused or expired solid should be placed in the designated hazardous waste container.
-
Spill Management (Solids): In case of a spill, sweep the solid material onto paper and place it in the hazardous waste container.[5] Avoid creating dust.[3]
B. Concentrated Solutions (e.g., in DMSO, Ethanol, Methanol) [2]
-
No Drain Disposal: Never dispose of concentrated organic solutions of this compound down the drain.[4][6] Organic solvents are not suitable for sewer disposal.
-
Collection: Carefully transfer all concentrated solutions into the designated hazardous waste container.
-
Rinsate Collection: The first rinse of any container that held the chemical must also be collected as hazardous waste.
C. Dilute Aqueous Solutions
-
Consult EHS: Do not dispose of dilute aqueous solutions down the drain without explicit permission from your institution's EHS department.[4] While some institutions may permit sewer disposal of very dilute, non-hazardous compounds, this must be confirmed.
-
Best Practice: The most prudent approach is to collect all aqueous waste containing this compound as chemical waste.
D. Contaminated Labware
-
Segregation: All labware (e.g., pipette tips, tubes, gloves) contaminated with this compound should be considered chemical waste.
-
Collection: Place contaminated labware in a designated, sealed plastic bag or container that is clearly labeled as hazardous waste.
-
Glassware: Contaminated glassware should be rinsed, with the initial rinsate collected as hazardous waste. After thorough cleaning, the glassware can be washed for reuse. Empty, rinsed, and dried glass bottles should have their labels defaced and be disposed of in designated glass disposal containers.
IV. Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials.[3] Ensure the container is kept closed except when adding waste.
-
Licensed Waste Contractor: The final disposal of the collected hazardous waste must be handled by a licensed waste contractor.[5] Your institution's EHS department will coordinate the pickup and disposal in accordance with all applicable regulations.
Below is a logical workflow for the disposal decision-making process.
References
Essential Safety and Logistical Information for Handling 3-O-Caffeoylquinic Acid Methyl Ester
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 3-O-Caffeoylquinic acid methyl ester, including operational and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Situation | Required Personal Protective Equipment |
| Weighing and preparing solutions | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
| Handling solid (powder) form | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Respiratory protection (e.g., N95 dust mask or a respirator with a particulate filter) if handling large quantities or if dust is generated. |
| Working with solutions of the compound | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
| Cleaning spills | - Nitrile gloves (consider double gloving)- Chemical splash goggles and a face shield- Laboratory coat or chemical-resistant apron- Respiratory protection may be required depending on the size of the spill and the volatility of the solvent used. |
| Emergency (e.g., fire) | - Self-contained breathing apparatus (SCBA)- Full chemical protective clothing |
Operational Plan: Step-by-Step Handling Protocol
This section provides a procedural, step-by-step guide for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Ensure the work area is clean and uncluttered.
-
Verify that a currently certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.
-
Assemble all necessary PPE as outlined in the table above.
-
Have a spill kit readily available.
2. Handling the Compound:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any airborne powder.
-
Use a spatula for transferring the solid compound. Avoid creating dust.
-
-
Preparing Solutions:
-
Work within a chemical fume hood.
-
Slowly add the solid to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
-
-
General Handling:
-
Always wear the appropriate PPE.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Disposal Method:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
A common disposal method for similar organic compounds is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[1]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
